molecular formula C6H18NO12P3 B12833881 Triethanolamine tris(dihydrogen phosphate) CAS No. 68140-45-4

Triethanolamine tris(dihydrogen phosphate)

Cat. No.: B12833881
CAS No.: 68140-45-4
M. Wt: 389.13 g/mol
InChI Key: UITHHINVTNPXDF-UHFFFAOYSA-N
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Description

Triethanolamine tris(dihydrogen phosphate) (CAS 68140-45-4) is a specialized phosphate ester with the molecular formula C6H18NO12P3 and a molecular weight of 389.13 g/mol . This compound serves as a highly effective anionic dispersant in advanced materials research, particularly for stabilizing nano-sized ceramic powders in non-aqueous media . Its primary research value lies in the preparation of ultra-thin ceramic layers for multilayer ceramic capacitors (MLCCs), where it prevents the agglomeration of nano-sized barium titanate (BaTiO3) powders, a critical step in minimizing device size and enhancing performance . The mechanism of action is twofold: the hydroxy groups of the phosphate ester ionize in solvent, creating a negatively charged molecule that adsorbs onto the surface of ceramic particles via electrostatic attraction . This adsorption provides a steric and electrostatic barrier that ensures superior suspension stability and processability, while minimizing carbonic and phosphoric residues that can degrade the dielectric properties of the final sintered ceramic . Researchers will find this compound highly valuable for developing next-generation electronic components and other applications requiring precise dispersion of nanomaterials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68140-45-4

Molecular Formula

C6H18NO12P3

Molecular Weight

389.13 g/mol

IUPAC Name

2-[bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C6H18NO12P3/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)

InChI Key

UITHHINVTNPXDF-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)O

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Triethanolamine Tris Dihydrogen Phosphate

Direct Esterification Routes from Triethanolamine (B1662121) and Phosphoric Acid

The primary and most direct method for synthesizing Triethanolamine tris(dihydrogen phosphate) involves the esterification reaction between triethanolamine and phosphoric acid. This process, while straightforward in principle, requires careful control over reaction parameters to drive the formation of the trisubstituted ester over other potential products.

Controlled Reaction Conditions and Stoichiometric Considerations

The direct esterification of an alcohol with phosphoric acid is fundamentally a condensation reaction that produces water as a byproduct. To synthesize the target molecule, Triethanolamine tris(dihydrogen phosphate), a stoichiometric ratio of at least three moles of phosphoric acid to one mole of triethanolamine is theoretically required to facilitate the esterification of all three hydroxyl groups.

However, research indicates that simply heating triethanolamine and ortho-phosphoric acid together, for instance at 90°C, is often insufficient to induce esterification. nih.gov The reaction faces a significant activation energy barrier, necessitating either high temperatures, the use of a catalyst, or the continuous removal of water to shift the equilibrium towards product formation. nih.gov In some applications, polyphosphoric acid, which is a potent dehydrating agent, is used to drive condensation reactions such as ether synthesis, illustrating a strategy that could be applied to esterifications. youtube.com

Solvent-Based Synthesis Protocols

Conducting the synthesis in a suitable solvent system offers several advantages, including improved temperature control and the ability to facilitate purification. One common strategy for direct esterification involves the use of a non-polar solvent that can form an azeotrope with water, such as toluene (B28343). By heating the reaction mixture under reflux with a Dean-Stark apparatus, water can be continuously removed, thereby driving the reaction to completion.

Another solvent-based approach involves the purification of phosphate (B84403) esters via liquid-liquid extraction. For instance, a crude phosphate ester mixture can be neutralized with triethanolamine and then purified using a mixed solvent system, such as n-hexane, isopropanol, and water, to separate the desired product from unreacted starting materials and byproducts. google.com More reactive phosphorus reagents, like phosphorus oxychloride, are also effectively used in solvent-based protocols. The reaction between an alcohol and phosphorus oxychloride is typically performed in an inert solvent like toluene, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. organic-chemistry.org

Table 1: Example Conditions for Solvent-Based Synthesis of Phosphate Esters
Phosphorus ReagentAlcohol/Hydroxy CompoundSolvent(s)Base/Neutralizing AgentKey Process DetailSource
Phosphorus OxychloridePrimary AlcoholTolueneTriethylamineReaction followed by steam treatment to yield dialkyl phosphates. organic-chemistry.org
Phosphoric Acid / Phosphorus PentoxideDodecyl Alcoholn-Hexane, Isopropanol, WaterTriethanolamineNeutralization and solvent extraction for purification of the ester salt. google.com

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemistry, particularly high-energy ball milling, represents an emerging and environmentally friendly alternative to traditional solvent-based synthesis. rsc.org This technique utilizes mechanical energy from grinding media (balls) inside a rotating mill to induce chemical reactions in the solid state, often without the need for any solvent. rsc.orgresearchgate.net

While a specific protocol for Triethanolamine tris(dihydrogen phosphate) has not been widely reported, the principles of mechanochemistry are applicable. The solid reactants, triethanolamine and a solid form of phosphoric acid (or phosphorus pentoxide), would be milled together. The intense mechanical action can break down crystal lattices, increase surface area, and provide the activation energy necessary for the reaction to occur. researchgate.net Molecular dynamics simulations have shown that mechanical forces can promote the dissociation and reaction of other phosphate esters. researchgate.netresearchgate.net In some cases, liquid-assisted grinding (LAG) using a small amount of a liquid like ethanol (B145695) can improve reaction efficiency. researchgate.net This solvent-free or minimal-solvent approach reduces waste and can lead to higher yields and shorter reaction times. rsc.org

In Situ Formation Mechanisms during Reaction Processes

In situ formation refers to the synthesis of a compound directly within a reaction mixture where it will subsequently serve a specific purpose. Triethanolamine phosphate is often formed in situ to act as a corrosion inhibitor in formulations like automotive antifreeze. psgraw.comepa.gov The initial step in this process is the acid-base neutralization reaction between triethanolamine and phosphoric acid to form the triethanolammonium (B1229115) phosphate salt. psgraw.com

This salt can be the final product, or its formation can be the precursor to esterification if the process involves subsequent steps with sufficient energy input, such as heating or spray drying at elevated temperatures. The formation of the salt within the system ensures homogeneous distribution before any potential subsequent esterification is thermally induced.

Alternative Synthetic Strategies and Derivatization

Beyond the direct reaction with phosphoric acid, more reactive phosphorus-containing reagents can be employed to synthesize phosphate esters. These methods can offer milder reaction conditions and greater control over the product distribution.

Established alternative processes for producing phosphate esters include the reaction of an alcohol with either phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). google.com The reaction with phosphorus pentoxide is a powerful dehydration-driven method that can be used with various alcohols. google.combme.hu Using phosphorus oxychloride provides a more controlled, stepwise addition of phosphate groups, although it generates corrosive hydrochloric acid that must be neutralized, typically with a tertiary amine base. organic-chemistry.org

Derivatization strategies are also employed in this field. For example, a mixture of phosphate mono- and di-esters can be synthesized first and then subsequently neutralized with triethanolamine to yield the corresponding triethanolamine salts. google.com This produces derivatives that are distinct from the covalently bonded phosphate ester of triethanolamine but are closely related products.

Optimization of Synthesis for Research-Scale Production

Optimizing the synthesis of Triethanolamine tris(dihydrogen phosphate) for research purposes involves maximizing product yield and purity while minimizing reaction time and resource consumption. Modern statistical and computational methods are increasingly used to achieve this.

Methodologies such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) have proven effective in optimizing the synthesis of other triethanolamine-based esters. nih.govnih.govresearchgate.net These techniques use a designed set of experiments to model the effect of various reaction parameters on the outcome. nih.gov By applying these models, researchers can predict the optimal conditions for a given synthesis with a high degree of accuracy. nih.govresearchgate.net For the synthesis of Triethanolamine tris(dihydrogen phosphate), these statistical tools could be used to fine-tune critical parameters and enhance the efficiency of the production process on a laboratory scale.

Table 2: Typical Parameters for Optimization in Triethanolamine Ester Synthesis via Statistical Methods
ParameterDescriptionRelevanceSource
Reaction TemperatureThe temperature at which the reaction is conducted (°C).Affects reaction rate and potential for side reactions or degradation. nih.govresearchgate.net
Reaction TimeThe duration of the reaction (hours).Determines the extent of conversion to the desired product. nih.govresearchgate.net
Substrate Molar RatioThe molar ratio of reactants (e.g., phosphoric acid to triethanolamine).Crucial for controlling the degree of substitution and maximizing yield. nih.govresearchgate.net
Catalyst/Enzyme AmountThe concentration or weight percentage of the catalyst.Impacts the reaction rate and overall process cost. nih.govresearchgate.net
Agitation SpeedThe mixing speed of the reactor (r.p.m.).Ensures homogeneity and improves mass transfer in heterogeneous systems. nih.govresearchgate.net

Furthermore, optimization can be achieved through the development of novel catalysts. For instance, specialized phosphazene composite catalysts have been developed for the synthesis of triethanolamine-based polyethers, which significantly accelerate reaction rates and improve product uniformity. google.com Similar catalyst development could be a key area for optimizing the synthesis of Triethanolamine tris(dihydrogen phosphate).

Yield Enhancement Studies

Optimizing the yield of Triethanolamine tris(dihydrogen phosphate) is critical for its practical application. Several factors can be manipulated to enhance the reaction outcome.

Table 1: Parameters for Yield Enhancement

ParameterEffect on YieldRationale
Molar Ratio of Reactants Increasing the molar ratio of the phosphorylating agent to triethanolamine can shift the equilibrium towards the product side, favoring the formation of the tris-phosphate ester.Based on Le Chatelier's principle, an excess of the phosphorylating agent drives the reaction to completion.
Reaction Temperature Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product.The optimal temperature will depend on the specific phosphorylating agent used and needs to be determined experimentally. For PPA, temperatures above 60°C are often required to reduce its viscosity and improve mixing. oxinst.com
Removal of Water The esterification reaction produces water as a byproduct. Continuous removal of water can significantly improve the yield by shifting the equilibrium towards the product.Techniques such as azeotropic distillation with a suitable solvent (e.g., toluene or xylene) can be employed. google.com
Catalyst While strong phosphorylating agents may not require a catalyst, in some cases, an acid or base catalyst could potentially accelerate the reaction. However, the choice of catalyst must be made carefully to avoid unwanted side reactions.

Based on studies of similar esterification reactions, a systematic variation of these parameters would be necessary to identify the optimal conditions for maximizing the yield of Triethanolamine tris(dihydrogen phosphate).

Purity Optimization Protocols

The crude product of the synthesis is likely to contain unreacted starting materials, partially phosphorylated triethanolamine (mono- and di-phosphate esters), and byproducts from side reactions. Therefore, robust purification protocols are essential to obtain the compound in high purity.

Table 2: Purity Optimization Techniques

TechniqueDescriptionApplicability
Negative Pressure Column Chromatography This technique utilizes a column packed with a stationary phase, such as neutral alumina, and a solvent system to separate the components of a mixture based on their polarity. google.comThis method has been shown to be effective for the purification of alkyl phosphoric acid esters, achieving purities of over 99%. google.com
Washing with Chelating Agents The crude product can be washed with a dilute solution of a chelating agent, such as oxalic acid, to remove metal ion impurities that may have been introduced during the synthesis. google.comThis is particularly useful if metal-containing reagents or reactors are used.
Treatment with Acid Scavengers Residual acidity in the crude product can be neutralized by treatment with an acid scavenger, such as an epoxy compound. google.comThis step can improve the stability and long-term storage of the final product.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.The choice of solvent is crucial and needs to be determined based on the solubility profile of the product and its impurities.
³¹P NMR Spectroscopy While not a purification technique itself, ³¹P NMR is an invaluable analytical tool for assessing the purity of the product and for monitoring the effectiveness of the purification steps. oxinst.comnih.govThe distinct chemical shifts of the different phosphate species allow for their identification and quantification. mdpi.comresearchgate.net

A combination of these techniques would likely be required to achieve a high degree of purity for Triethanolamine tris(dihydrogen phosphate).

Investigation of Reaction Kinetics and Thermodynamics of Formation

A thorough understanding of the reaction kinetics and thermodynamics is crucial for the efficient and controlled synthesis of Triethanolamine tris(dihydrogen phosphate).

The phosphorylation of an alcohol is a complex reaction that can proceed through different mechanisms depending on the phosphorylating agent and the reaction conditions. The reaction is generally considered to be a nucleophilic substitution at the phosphorus atom. The rate of the reaction will be influenced by several factors, including the concentration of the reactants, the temperature, and the presence of any catalysts.

Kinetic studies of alcohol phosphorylation have shown that the reaction can be catalyzed by Brønsted acids. researchgate.net In the case of using PPA, the high acidity of the medium itself likely plays a catalytic role. The reaction rate is also dependent on the steric hindrance around the hydroxyl group, which suggests that the phosphorylation of the three hydroxyl groups of triethanolamine may occur at different rates.

A kinetic model for the phosphorylation of triethanolamine would likely involve a series of consecutive reactions, representing the formation of the mono-, di-, and finally the tris-phosphate ester. The rate constants for each step would need to be determined experimentally by monitoring the concentration of each species over time, for which ³¹P NMR would be an ideal analytical technique. mdpi.com

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Analysis for Structural Confirmation

While specific experimental NMR data for triethanolamine (B1662121) tris(dihydrogen phosphate) is not widely published, the expected spectra can be inferred from the known spectra of triethanolamine and related organophosphate compounds.

¹H NMR: The proton NMR spectrum of triethanolamine exhibits two characteristic triplets corresponding to the methylene (B1212753) groups (-CH₂-). Upon phosphorylation, a significant downfield shift of the signals for the methylene groups adjacent to the phosphate (B84403) esters (-CH₂-O-P) is anticipated due to the electron-withdrawing effect of the phosphate group. The coupling patterns would likely become more complex due to phosphorus-hydrogen (³J_P-H) coupling.

¹³C NMR: Similarly, the carbon NMR spectrum would show a downfield shift for the carbon atoms bonded to the phosphate groups. chemicalbook.com The two distinct carbon environments in the triethanolamine backbone would be clearly distinguishable.

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, confirming the presence of chemically equivalent phosphate groups. The chemical shift would be characteristic of a dihydrogen phosphate ester.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Key Information Provided
¹HShifted downfield from triethanolamine's signalsComplex multiplets (due to P-H coupling)Confirms phosphorylation of hydroxyl groups.
¹³CShifted downfield for carbons adjacent to phosphateSinglets (or doublets if P-C coupling is resolved)Shows the electronic effect of phosphate groups on the carbon backbone.
³¹PCharacteristic region for phosphate estersSingletConfirms the presence and chemical equivalence of the phosphate groups.

This table is predictive and based on established principles of NMR spectroscopy.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in triethanolamine tris(dihydrogen phosphate). The spectrum of the parent compound, triethanolamine, is well-characterized and serves as a useful reference. nist.gov The formation of the phosphate ester linkages introduces several new and characteristic absorption bands.

Key expected vibrational modes for triethanolamine tris(dihydrogen phosphate) include:

P-O-C Stretching: Strong absorptions in the region of 1000-1100 cm⁻¹ are characteristic of the P-O-C stretching vibrations.

P=O Stretching: A strong band corresponding to the phosphoryl (P=O) stretching vibration is expected around 1200-1250 cm⁻¹.

O-H Stretching: The broad O-H stretching band from the hydroxyl groups of triethanolamine (typically around 3300-3500 cm⁻¹) would be replaced or significantly altered by the P-O-H stretching vibrations of the dihydrogen phosphate groups. These would likely appear as broad bands due to hydrogen bonding.

C-N Stretching: The C-N stretching vibration of the tertiary amine would still be present, typically in the 1030-1230 cm⁻¹ region.

C-H Stretching: The characteristic stretching vibrations of the methylene (CH₂) groups are expected in the 2850-2960 cm⁻¹ range. mdpi.com

A comparative analysis of the FTIR spectra of triethanolamine and its phosphorylated derivative would clearly show the disappearance of the alcohol O-H bands and the appearance of the characteristic phosphate group absorptions, thus confirming the esterification. researchgate.netspectrabase.comnih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
P-O-C Stretch1000-1100Strong
P=O Stretch1200-1250Strong
P-O-H StretchBroad, around 2500-3000Broad, Medium-Strong
C-H Stretch (Methylene)2850-2960Medium
C-N Stretch1030-1230Medium

This table is predictive and based on established principles of FTIR spectroscopy.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For triethanolamine tris(dihydrogen phosphate), techniques such as electrospray ionization (ESI) would be suitable.

Molecular Ion Peak: The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of 389.13 g/mol . ncats.io

Fragmentation Pattern: The fragmentation of the molecule would likely involve the sequential loss of the dihydrogen phosphate groups (H₂PO₄) and fragmentation of the ethanolamine (B43304) backbone. Analysis of these fragment ions would provide further confirmation of the molecular structure. The fragmentation of the parent triethanolamine molecule is well-documented and shows characteristic losses of hydroxymethyl radicals. nist.gov

X-ray Diffraction Studies of Crystalline Forms and Intermolecular Interactions

In the crystal structure of triethanolammonium (B1229115) dihydrogenphosphate, the asymmetric unit contains two distinct dihydrogenphosphate anions and two triethanolammonium cations. researchgate.net This indicates a complex packing arrangement. The triethanolammonium cation adopts a tripodal conformation. researchgate.net This structural information suggests that triethanolamine tris(dihydrogen phosphate), if crystallized, would also exhibit a complex three-dimensional structure stabilized by extensive intermolecular forces.

Parameter Value (for Triethanolammonium dihydrogenphosphate) Significance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
P-O bond lengths~1.50-1.58 ÅTypical lengths for phosphate groups. researchgate.net
N-C bond lengths~1.48-1.53 ÅStandard lengths for C-N bonds in such structures. researchgate.net
C-C bond lengths~1.50-1.51 ÅTypical single bond lengths between sp³ carbons. researchgate.net
C-O bond lengths~1.40-1.43 ÅStandard lengths for C-O single bonds. researchgate.net

Data from the study of Triethanolammonium dihydrogenphosphate. researchgate.net

The crystal structure of triethanolammonium dihydrogenphosphate reveals an extensive and robust network of hydrogen bonds. researchgate.net

The dihydrogenphosphate units are linked into polymeric chains along the mdpi.com direction via strong P-O-H···O-P hydrogen bonds. researchgate.net

These phosphate chains are then interconnected with the triethanolammonium cations through O-H···O hydrogen bonds, forming sheet-like structures. researchgate.net

A notable feature is the intramolecular trifurcated hydrogen bond where the ammonium (B1175870) proton (N-H⁺) interacts with the three oxygen atoms of the ethanol (B145695) groups within the same cation. researchgate.net

Investigation of Triethanolammonium Cation Conformation in Salts

In the solid state, the triethanolammonium cation typically adopts a distinct tripodal conformation. researchgate.net This arrangement is characterized by the central nitrogen atom and the three attached ethanol arms forming a shape akin to a tripod or a lampshade. researchgate.netresearchgate.net A key feature of this conformation is the position of the ammonium proton (H atom attached to the nitrogen), which is often located inside the "lampshade" formed by the three hydroxyethyl (B10761427) branches. researchgate.net This proton engages in an intramolecular trifurcated hydrogen bond with the oxygen atoms of the three ethanol groups within the same cation. researchgate.net This internal hydrogen bonding contributes significantly to the stability of the tripodal structure.

Beyond the intramolecular interactions, the cation's conformation is further stabilized and defined by extensive intermolecular hydrogen bonding with the phosphate anions. researchgate.net In the crystal lattice of triethanolammonium dihydrogenphosphate, the hydroxyl groups of the cation act as hydrogen bond donors, forming strong O-H···O hydrogen bonds with the oxygen atoms of the dihydrogenphosphate (H₂PO₄⁻) anions. researchgate.net These interactions link the cations and anions into extensive networks, which can form sheet-like entities. researchgate.net

While the tripodal or endo conformation is common, studies on other triethanolammonium salts have revealed the possibility of other arrangements, such as an endo-exo conformation. researchgate.net In the endo-exo form, one of the three ethanol arms is rotated around the carbon-nitrogen bond, positioning it away from the other two. researchgate.net The specific conformation adopted depends on factors like the nature of the counter-anion and the packing forces within the crystal lattice. researchgate.net

Table 1: Crystallographic Features of the Triethanolammonium Cation in a Dihydrogen Phosphate Salt. researchgate.net
FeatureDescription
Cation ConformationAdopts a tripodal shape.
Intramolecular BondingThe ammonium proton forms a trifurcated hydrogen bond with the three hydroxyl oxygen atoms of the same cation.
Intermolecular BondingThe cation's hydroxyl groups form O-H···O hydrogen bonds with surrounding dihydrogenphosphate anions.
Resulting SuperstructureCations and anions are linked into extended sheet-like arrangements.
Asymmetric UnitContains two distinct triethanolammonium cations and two dihydrogenphosphate anions, indicating slight differences in their local environments.

Theoretical and Computational Structural Predictions

To complement experimental data from techniques like X-ray crystallography, theoretical and computational methods are employed to predict molecular structures and properties. These in silico approaches provide a deeper understanding of the molecule's electronic structure, stability, and potential conformations at an atomic level.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic and nuclear structures of many-body systems, including complex molecules. arxiv.org It offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry. arxiv.orgnsf.gov

The primary application of DFT in this context is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its ground-state geometry—by finding the configuration with the minimum total energy. arxiv.orgnih.gov The calculation begins by solving the Kohn-Sham equations, after which the forces on each atom are calculated. arxiv.org An optimization algorithm then adjusts the atomic positions to minimize these forces until a stable, low-energy structure is found. arxiv.org

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. nsf.gov

Functionals: These are mathematical approximations that describe the complex many-body interactions among electrons. Common functionals include B3LYP, PBE0, and ωB97XD. nsf.govnih.gov

Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Examples include Pople-style basis sets like 6-31G(d,p) and Dunning's correlation-consistent basis sets like cc-pVQZ. arxiv.org

Studies on related triethanolammonium-based ionic liquids have successfully used DFT to elucidate the structure and nature of the strong hydrogen-bonding interactions between the cation and various anions. researchgate.net Such calculations can predict bond lengths, bond angles, and torsion angles with high accuracy, providing a detailed picture that supports and explains experimental findings. nsf.gov

Table 2: Common Components in DFT Calculations for Geometry Optimization.
ComponentPurposeExamples
FunctionalApproximates the exchange-correlation energy, a key component of electron-electron interactions.B3LYP, PBE0, BP86, SCAN, ωB97XD. arxiv.orgnsf.govnih.gov
Basis SetProvides a set of mathematical functions to represent the electronic wavefunctions of the atoms in the molecule.6-31G(d,p), def2-TZVP, cc-pVQZ. arxiv.org
Solvation ModelSimulates the effect of a solvent on the molecule's geometry and energy (optional).Polarizable Continuum Model (PCM). ufp.pt
Dispersion CorrectionAccounts for long-range van der Waals forces, which are crucial for non-covalently bonded systems.DFT-D3, DFT-D4.

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods based entirely on theoretical principles without the use of experimental data as parameters. capes.gov.br These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties. They are used to study the electronic structure of molecules, providing information on charge distribution, molecular orbitals, and the nature of chemical bonds. capes.gov.bracs.org

For phosphate-containing compounds, ab initio molecular orbital theory has been applied to investigate local structure and bonding. capes.gov.br For instance, calculations on model phosphate clusters have been used to determine how charge is distributed among atoms, showing that in phosphate groups, negative charge is often delocalized between terminal oxygen atoms. capes.gov.br These methods can also elucidate the character of phosphorus-oxygen bonds. capes.gov.br

In the context of triethanolamine tris(dihydrogen phosphate), ab initio calculations could be used to:

Calculate the partial atomic charges on the nitrogen, phosphorus, and oxygen atoms to better understand the ionic and hydrogen bonding interactions.

Analyze the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand the molecule's reactivity.

Provide highly accurate reference energies for benchmarking less computationally expensive methods like DFT. ufp.pt

Molecules with rotatable single bonds, such as the C-C and C-N bonds in the triethanolammonium cation, can exist in multiple distinct spatial arrangements known as conformational isomers, or conformers. chemistrysteps.com These conformers represent different local energy minima on the molecule's potential energy surface. Computational chemistry is an essential tool for identifying these isomers and predicting their relative stability. nih.gov

The process involves mapping the potential energy surface by systematically rotating the flexible bonds and performing geometry optimizations at each step. The resulting energies of the stable conformers are then compared. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium.

For the triethanolammonium cation, the tripodal (endo) and the endo-exo conformations are known examples of such isomers. researchgate.net Theoretical calculations can predict the energy difference between these forms. This analysis helps to understand why a particular conformation is observed in a crystal structure and whether other isomers might exist in solution or in the gas phase. The stability of these conformers is dictated by a delicate balance of intramolecular hydrogen bonding, steric hindrance between the ethanol arms, and intermolecular interactions with the phosphate anions. researchgate.net

Mechanistic Studies of Chemical Reactivity and Transformations

Proton Transfer Dynamics and Acid-Base Equilibria

The acid-base properties of Triethanolamine (B1662121) tris(dihydrogen phosphate) are governed by the interplay between the basic tertiary amine nitrogen and the acidic dihydrogen phosphate (B84403) groups.

Influence of Phosphate Moieties on Protonation States

The presence of three dihydrogen phosphate (H₂PO₄⁻) groups profoundly influences the molecule's acid-base behavior. Each dihydrogen phosphate group can undergo successive deprotonations, acting as a polyprotic acid. Phosphoric acid itself is triprotic, with three distinct pKa values corresponding to the loss of its three protons. libretexts.orglibretexts.orgcommonorganicchemistry.com

Table 1: Stepwise Acid Dissociation Constants (pKa) of Phosphoric Acid in Aqueous Solution

View Interactive Table
Equilibrium pKa Value
H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ ~2.1 libretexts.orglibretexts.orgresearchgate.netquora.com
H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ ~7.2 libretexts.orglibretexts.orgresearchgate.netquora.com
HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ ~12.3 libretexts.orgresearchgate.netquora.com

Complexation and Chelation Mechanisms with Metal Ions

Triethanolamine tris(dihydrogen phosphate) is an effective chelating agent, a property stemming from its multiple potential binding sites that can coordinate with a central metal ion to form stable complexes.

Investigation of Binding Sites and Coordination Modes

The molecule possesses several donor atoms capable of binding to metal ions: the tertiary amine nitrogen and the numerous oxygen atoms within the three phosphate groups. The parent triethanolamine (TEA) ligand is known to be versatile, capable of acting as a tripodal ligand that coordinates to metals in either a tridentate (κ³-N,O,O') or tetradentate (κ⁴-N,O,O',O'') fashion. researchgate.net This flexibility allows it to form stable chelate rings with a wide range of metal ions.

In Triethanolamine tris(dihydrogen phosphate), the binding mechanism is enhanced by the phosphate groups, which have a strong affinity for metal ions. libretexts.org Coordination can occur through the central nitrogen atom, the oxygen atoms of the phosphate groups, or a combination of both, leading to the formation of highly stable, multi-ring chelate structures. The specific coordination mode often depends on the size, charge, and electronic configuration of the metal ion, as well as the pH of the solution which dictates the protonation state of the ligand. Studies on related nickel(II)-TEA complexes have shown distorted octahedral geometries where the nickel ion is surrounded by two neutral TEA ligands via nitrogen and oxygen coordinates. researchgate.net

Stoichiometry and Stability Constants of Metal-Triethanolamine tris(dihydrogen phosphate) Complexes

The stoichiometry and stability of the formed metal complexes are critical parameters defining the efficacy of a chelating agent. The stability constant (log β) quantifies the strength of the metal-ligand interaction, with higher values indicating the formation of more stable complexes. wikipedia.orgresearchgate.net For Triethanolamine tris(dihydrogen phosphate), the stoichiometry of its metal complexes (the ligand-to-metal ratio) can vary.

While specific stability constants for Triethanolamine tris(dihydrogen phosphate) are not widely reported, data from related systems provide insight. The chelate effect, driven by the entropy gain from displacing multiple single-donor ligands (like water) with one multi-donor ligand, suggests that this molecule will form very stable complexes. wikipedia.org The stability is influenced by factors such as the nature of the metal ion and the ligand. For example, the electronegativity of both the metal and the ligand atoms is a key factor in determining stability. nih.gov The table below presents illustrative stability constants for related metal-ligand systems, demonstrating the strong affinity of both phosphate and amine-containing ligands for various metal ions.

Table 2: Illustrative Logarithmic Stability Constants (log β) for Selected Metal-Ligand Complexes

View Interactive Table
Metal Ion Ligand Log β
Ca²⁺ Phosphate (PO₄³⁻) 6.46
Al³⁺ Phosphate (PO₄³⁻) 20.01
Ag⁺ Ammonia (NH₃) 7.22 (for [Ag(NH₃)₂]⁺)
Cu²⁺ EDTA 18.8
Zn²⁺ EDTA 16.5
Note: This table provides general stability constants for context; EDTA (ethylenediaminetetraacetic acid) is a powerful hexadentate chelating agent.wikipedia.orgoup.com

Spectroscopic and Electrochemical Probes of Metal Ion Interaction

Various analytical techniques are employed to investigate the interaction between chelating agents and metal ions.

Spectroscopic Methods: Infrared (IR) spectroscopy is a powerful tool for probing the coordination environment. commonorganicchemistry.com Upon complexation of a metal ion by Triethanolamine tris(dihydrogen phosphate), shifts in the vibrational frequencies of the P=O and P-O bonds within the phosphate groups would be expected. Similarly, changes in the C-N stretching frequency could indicate the involvement of the tertiary amine nitrogen in binding. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, can also provide detailed information about the chemical environment of the phosphorus atoms and how it changes upon metal coordination. researchgate.net

Electrochemical Probes: Techniques like cyclic voltammetry can be used to study the redox properties of the metal complexes. The coordination of Triethanolamine tris(dihydrogen phosphate) to a redox-active metal ion (e.g., Fe³⁺, Cu²⁺) will alter the metal's redox potential. By monitoring these changes, researchers can gain insight into the formation and stability of the complex. For instance, studies on a bis(triethanolamine)nickel(II) complex showed that the complex could undergo an oxidative reaction at a different potential than the free ligand or metal salt, highlighting its utility in probing metal-ligand interactions. researchgate.net

Catalytic Activity and Mechanisms in Organic and Inorganic Reactions

Information regarding the catalytic activity of Triethanolamine tris(dihydrogen phosphate) is sparse. Its structural features, combining amine and phosphate groups, suggest the potential for catalytic functions, but specific applications and mechanistic investigations are not documented in the available resources.

Role as an Acid-Base Catalyst

There is no specific information available in the searched literature detailing the role of Triethanolamine tris(dihydrogen phosphate) as an acid-base catalyst. The presence of the tertiary amine group from triethanolamine and the acidic dihydrogen phosphate groups provides theoretical sites for both Brønsted-Lowry acid and base catalysis. However, no empirical studies were found to substantiate or characterize this potential behavior.

Investigations into Radical Formation and Reactivity

No studies were identified that investigated radical formation or the subsequent reactivity involving Triethanolamine tris(dihydrogen phosphate).

Impact on Reaction Selectivity and Rate Enhancement

While a product from Chemical Tasfyeh Co. identifies Triethanolamine Tris(dihydrogen Phosphate) as a key component in a seawater sedimentation inhibitor, the mechanism of action is not described in terms of catalytic rate enhancement or influence on reaction selectivity. mfa.ir This application primarily points towards a role in preventing the formation of inorganic scale, such as calcium, barium, and strontium carbonates and sulfates, in industrial settings like oil wells. mfa.ir The specific chemical interactions driving this inhibition are not detailed as catalytic processes in the provided information.

Reaction Pathways and Products of Chemical Degradation

Detailed studies on the chemical degradation pathways of Triethanolamine tris(dihydrogen phosphate) and the resulting products are not available in the searched results. Regulatory documents concerning materials intended for food contact mention that when testing certain materials, degradation products formed at high temperatures should be considered, but this is a general statement and does not provide specific data for this compound. pac.gr

Coordination Chemistry of Triethanolamine Phosphate Ligands

Triethanolamine (B1662121) as a Flexible Ligand in Metal Complexes

Triethanolamine, N(CH₂CH₂OH)₃, is a versatile tripodal ligand capable of adopting numerous coordination modes. mdpi.comat.ua Its flexibility stems from the presence of one tertiary amine nitrogen atom and three hydroxyl oxygen atoms, all of which can potentially bind to a metal center. The degree of protonation of the hydroxyl groups significantly influences its binding behavior, allowing it to function as a neutral ligand or as a mono-, di-, or tri-anionic ligand (teaH₃, teaH₂⁻, teaH⁻, or tea³⁻). This adaptability allows for the synthesis of a vast array of metal complexes with diverse nuclearities and topologies. nih.gov

The versatility of triethanolamine is clearly demonstrated by its ability to act as a ligand with variable denticity. researchgate.net

Monodentate: In some instances, TEA can coordinate to a metal center through only one of its donor atoms. For example, it has been suggested that in the complex [Cu(TEA)₆]Cl₂, the TEA ligand is oxygen-bonded in a monodentate fashion. rsc.org

Bidentate: Coordination involving two donor atoms is also common, leaving one or two of the hydroxyethyl (B10761427) arms uncoordinated.

Tridentate: A frequent coordination mode for TEA is tridentate, where the nitrogen atom and two of the oxygen atoms bind to the metal center, forming two five-membered chelate rings. nih.govresearchgate.netnih.gov This leaves the third hydroxyl group uncoordinated and available for further interactions, such as hydrogen bonding. nih.govdoaj.org In the complex cation [Ni(C₆H₁₅NO₃)₂]²⁺, for instance, two TEA ligands each act as N,O,O'-tridentate ligands, resulting in a distorted octahedral NiN₂O₄ coordination environment. nih.govresearchgate.net

Tetradentate: TEA can utilize all four of its N and O donor atoms to bind to a single metal ion, functioning as a tetradentate ligand. This is particularly observed with larger metal ions that have higher coordination number preferences. A notable example is the [Ca(TEA)₂]²⁺ complex cation, where each TEA molecule behaves as an N,O,O',O''-tetradentate ligand, leading to an eight-coordinate Ca(II) ion.

The deprotonation of one or more of TEA's hydroxyl groups facilitates the formation of polynuclear complexes, where the deprotonated alkoxide oxygen atoms act as bridging ligands between two or more metal centers. researchgate.net This bridging capability is fundamental to the construction of di-, tri-, tetra-, and other polynuclear metal complexes. nih.gov

For example, dinuclear copper complexes have been prepared where deprotonated TEA ligands link the metal centers. researchgate.net In some copper(II) complexes with TEA, bridging hydroxy-groups have been observed, leading to compounds with subnormal magnetic moments. rsc.org The formation of multinuclear Cu(II)-TEA complexes in aqueous solutions has been confirmed by spectroscopic methods, highlighting the tendency of this ligand to form bridged species in solution, not just in the solid state. nih.gov The ability of the alkoxo group of TEA to bridge metal ions is a key feature in the designed synthesis of polynuclear clusters with specific magnetic or catalytic properties.

Synthesis and Characterization of Triethanolamine tris(dihydrogen phosphate) Metal Complexes

While the coordination chemistry of triethanolamine itself is well-documented, specific studies on metal complexes formed with the fully phosphorylated derivative, triethanolamine tris(dihydrogen phosphate), are less common in the literature. However, the principles of synthesis and characterization can be understood by examining related triethanolamine-phosphate systems. The synthesis typically involves the reaction of a metal salt with the pre-formed ligand or the in-situ reaction of the metal salt, triethanolamine, and a phosphorus source like phosphoric acid.

In the crystal structure of triethanolammonium (B1229115) dihydrogenphosphate, the asymmetric unit contains two distinct dihydrogenphosphate anions and two triethanolammonium cations. researchgate.net The structure is dominated by an extensive network of hydrogen bonds. The dihydrogenphosphate units are linked into a polymeric chain via strong P—O–H···O—P hydrogen bonds. researchgate.net These chains are then connected to the triethanolammonium cations through O—H···O hydrogen bonds, forming sheet-like structures. researchgate.net

To illustrate the crystallographic analysis of a representative metal-TEA complex, data for bis(triethanolamine)nickel(II) dinitrate is presented. In this complex, the nickel(II) ion is coordinated by two neutral, tridentate TEA ligands. mdpi.com The crystal structure reveals a distorted octahedral geometry around the Ni(II) center, with nitrate (B79036) anions acting as counter-ions in the outer coordination sphere. mdpi.com

Table 1: Selected Crystallographic Data for Triethanolammonium Dihydrogenphosphate (Data sourced from a 2017 study) researchgate.net

ParameterValue
FormulaC₆H₁₆NO₃⁺·H₂PO₄⁻
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)14.1354 (7)
b (Å)6.0963 (3)
c (Å)14.1481 (7)
β (°)118.069 (2)
Volume (ų)1075.29 (9)
Key FeaturePolymeric chains of H₂PO₄⁻ linked by hydrogen bonds.

Table 2: Selected Crystallographic Data for Bis(triethanolamine)nickel(II) Dinitrate (Data sourced from a 2020 study) mdpi.com

ParameterValue
FormulaNi(C₆H₁₅NO₃)₂₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.1769 (4)
b (Å)10.9631 (4)
c (Å)10.0528 (4)
β (°)99.429 (2)
Volume (ų)997.08 (7)
Coordination GeometryDistorted Octahedral (NiN₂O₄)

Spectroscopy is a vital tool for characterizing metal complexes. Infrared (IR) spectroscopy, in particular, provides clear evidence of ligand coordination. In free triethanolamine, a broad band corresponding to the O-H stretching vibration is observed. Upon coordination to a metal, the positions and shapes of bands associated with the C-O and C-N bonds are affected. For instance, in a metal-TEA complex, the C-O and C-N stretching peaks are shifted compared to the free ligand, indicating the involvement of the oxygen and nitrogen atoms in coordination. researchgate.net

Table 3: Typical Infrared Absorption Bands for Triethanolamine and its Complexes (Data sourced from a 2018 study) researchgate.net

VibrationFree TEA (cm⁻¹)Metal-TEA Complex (cm⁻¹)Significance
C-H stretch~2882~2882Generally less affected
C-O stretch~1035ShiftedIndicates O-coordination
C-N stretch~1152ShiftedIndicates N-coordination

Furthermore, advanced spectroscopic techniques can elucidate the structure of complexes in solution. A combination of NMR spectroscopy and the Evans method has been successfully used to prove the existence of multinuclear Cu(II)-TEA complexes in aqueous solutions at pH 4 and higher. nih.gov Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has also provided direct evidence of Cu-Cu interactions in solution at pH 9.5, confirming the formation of bridged, multinuclear species. nih.gov For the triethanolamine tris(dihydrogen phosphate) ligand, one would expect additional strong vibrational modes from the P-O and P=O bonds of the phosphate (B84403) groups, which would also shift upon coordination to a metal center.

Role in 3d-4f and 4f Metal Coordination Chemistry

Ligands based on triethanolamine and its derivatives are of paramount importance in the synthesis of heterometallic 3d-4f and homometallic 4f coordination clusters. nih.govresearchgate.net These compounds are at the forefront of molecular magnetism research, particularly in the development of Single-Molecule Magnets (SMMs) and materials for magnetic refrigeration. nih.gov

The synthesis of discrete 3d-4f polynuclear complexes is challenging because simply mixing the metal precursors often leads to the preferential formation of homometallic 3d complexes. researchgate.net The successful construction of heterometallic systems relies on ligands that possess different coordination pockets or donor atoms with varying hardness (HSAB principle) to selectively bind the different types of metal ions. researchgate.netrsc.org The oxophilic 4f ions (hard acids) prefer hard oxygen donors, while the 3d transition metals (borderline acids) can bind to both nitrogen and oxygen donors. rsc.org Triethanolamine-based ligands, with their mix of N and O donor sites, are ideal for this purpose, as they can simultaneously bind both 3d and 4f ions, often acting as a bridge between them. researchgate.net

The deprotonated alkoxo arms of the TEA ligand are particularly effective at bridging a 3d metal ion and a larger 4f ion. This strategy has been used to generate a vast family of 3d-4f compounds with diverse structures and interesting magnetic properties, stemming from the magnetic coupling between the different metal centers. researchgate.netcsic.es The introduction of phosphate groups onto the TEA backbone, creating triethanolamine tris(dihydrogen phosphate), would further enhance the affinity for hard Lewis acidic lanthanide ions and provide additional bridging pathways through the phosphate P=O and P-O⁻ groups, opening new avenues for the rational design of high-nuclearity 3d-4f clusters with tailored magnetic behavior.

Information Not Available in Public Domain

After a comprehensive search of publicly available scientific literature, there is insufficient information to generate an article on the coordination chemistry of the specific compound “Triethanolamine tris(dihydrogen phosphate)” as a ligand for the applications outlined.

While the compound itself is cataloged, for instance in PubChem (CID 62246) nih.gov, there is no accessible research detailing its use in the design and synthesis of heterometallic clusters or the investigation of their magnetic properties and single-molecule magnet behavior. The provided search results focus on the coordination chemistry of the parent molecule, triethanolamine (teaH₃) , or on related systems involving other nitrogen-phosphorus ligands.

The topics specified in the request, such as the formation of heterometallic clusters and single-molecule magnets, are well-researched for complexes involving triethanolamine. nih.govufl.eduresearchgate.net However, the functionalization of all three of triethanolamine's hydroxyl groups with dihydrogen phosphate moieties appears to yield a ligand whose coordination chemistry in these advanced applications is not yet documented in the available literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article that focuses solely on the chemical compound “Triethanolamine tris(dihydrogen phosphate)” as requested. An article on the closely related and extensively studied ligand, triethanolamine, could be generated to address the user's interest in the specified topics of coordination chemistry.

Applications in Advanced Materials Science and Engineering

Corrosion Inhibition Mechanisms and Film Formation

The utility of triethanolamine (B1662121) phosphate (B84403) esters as corrosion inhibitors in aqueous systems is a subject of considerable interest. These compounds are known to form protective films on metal surfaces, thereby mitigating the electrochemical processes that lead to corrosion.

The primary mechanism by which triethanolamine phosphate esters inhibit corrosion is through adsorption onto the metal surface. This process involves the formation of a protective film that acts as a barrier to corrosive agents. The lone pair electrons on the nitrogen and oxygen atoms of the triethanolamine moiety can interact with the vacant d-orbitals of metal atoms, such as iron, leading to the formation of a coordinate bond and effective surface protection. The phosphate group further enhances this by forming stable complexes with metal ions.

Studies on similar compounds, like triethanolamine, have shown that they can be effective corrosion inhibitors for steel. electrochemsci.org The adsorption process can be influenced by factors such as the concentration of the inhibitor, the temperature, and the pH of the environment. The formation of a dense and uniform chemical adsorption film has been observed in studies involving triethanolamine on steel surfaces. scientific.net

A patent on triethanolamine phosphate ester compositions for corrosion inhibition presents data on their performance. The corrosion rates were determined using electrochemical methods, which are foundational to EIS. The following table illustrates the effectiveness of a triethanolamine phosphate ester, both alone and in combination with phosphoric acid, in reducing the corrosion rate of steel in synthetic water.

Table 1: Corrosion Inhibition Performance of Triethanolamine Phosphate Ester

Inhibitor System Dosage (mg/l) Corrosion Rate (mdd)
Control 0 100
Triethanolamine Phosphate Ester 14 25
Phosphoric Acid 7 25
Triethanolamine Phosphate Ester + Phosphoric Acid 14 + 7 10

Data sourced from patent US3932303A. google.com

The morphology and integrity of the protective film formed by the inhibitor are crucial for its effectiveness. Scanning Electron Microscopy (SEM) is a common technique used for the microstructural analysis of these films. scientific.net Studies on steel surfaces treated with solutions containing triethanolamine have revealed the formation of a dense and uniform chemical adsorption film. scientific.net It is reasonable to infer that Triethanolamine tris(dihydrogen phosphate) would form a similar protective layer, with the phosphate groups potentially contributing to a more robust and adherent film. The analysis of such films often shows a smoother surface with fewer pits and signs of corrosion compared to untreated surfaces.

Cement and Construction Material Science

In the field of cement and construction materials, the influence of admixtures on the hydration process is a critical area of study. While specific research on Triethanolamine tris(dihydrogen phosphate) is scarce, the effects of its parent compound, Triethanolamine (TEA), have been extensively investigated. It is important to note that the findings related to TEA may not be directly transferable to its phosphate derivative, as the chemical properties and interactions could differ.

Triethanolamine is known to act as a grinding aid and a setting time regulator in cement production. canada.ca Its effect on hydration kinetics is complex and dose-dependent. lamsresearch.com At certain concentrations, TEA can accelerate the hydration of tricalcium silicate (B1173343) (C3S), a key mineral phase in Portland cement, leading to a faster development of early strength. researchgate.net However, at higher concentrations, it can retard the hydration of C3S. researchgate.net

Table 2: Effect of Triethanolamine (TEA) on Cement Hydration

Cement Phase Effect of TEA Consequence
Tricalcium Aluminate (C3A) Accelerates hydration Increased early heat evolution, faster setting
Tricalcium Silicate (C3S) Can accelerate or retard depending on dosage Influences early and late strength development
Ferrite (B1171679) Phase (C4AF) Promotes dissolution Contributes to early reactions and strength gain

Information synthesized from multiple sources. lamsresearch.comresearchgate.netresearchgate.net

One of the most significant effects of Triethanolamine in cement is the acceleration of the hydration of the aluminate phases (C3A and C4AF). researchgate.net The proposed mechanism for this acceleration involves the chelation of metal ions, particularly aluminum (Al³⁺) and iron (Fe³⁺), by the TEA molecules. lamsresearch.comresearchgate.net This chelation process is believed to promote the dissolution of the aluminate phases, making more ions available in the pore solution to react and form hydration products. researchgate.net

The accelerated aluminate reaction leads to a more rapid formation of ettringite in the early stages of hydration. lamsresearch.comresearchgate.net Ettringite contributes to the initial stiffening and setting of the cement paste and the development of early-age strength. lamsresearch.com The presence of TEA can also influence the subsequent conversion of ettringite to monosulfoaluminate.

Impact on Silicate Reaction Retardation

In the context of cementitious materials, the behavior of triethanolamine tris(dihydrogen phosphate) is largely influenced by the triethanolamine (TEA) cation. While literature specifically detailing the tris(dihydrogen phosphate) salt is limited, the extensive research on TEA's role in cement hydration provides a strong basis for understanding its impact. The effect of TEA on the hydration of silicate phases in cement, primarily tricalcium silicate (C3S) and dicalcium silicate (C2S), is complex and highly dependent on its concentration.

At certain medium dosages, TEA is known to act as a retarder for silicate hydration. researchgate.netlamsresearch.com This retardation is often attributed to the adsorption of TEA molecules onto the surfaces of the silicate mineral phases. This adsorbed layer can inhibit the dissolution of these phases, thereby slowing down the subsequent nucleation and growth of calcium silicate hydrate (B1144303) (C-S-H), the primary binding agent in hardened cement paste. researchgate.net

The mechanism also involves the chelation of calcium ions (Ca²⁺) by triethanolamine. doi.org By forming complexes with calcium ions in the pore solution, TEA can interfere with the normal hydration process of C3S and C2S, delaying the formation of C-S-H gel and thus retarding the setting and hardening of the material. doi.org In systems containing steel slag, which has a different reactivity profile for its calcium-containing phases compared to cement, high concentrations of TEA have been observed to have a poorer chelation ability, which can influence the hydration process differently. doi.org

Conversely, at very low or very high concentrations, TEA can exhibit an accelerating effect, highlighting its dual-role functionality. lamsresearch.compsgraw.com The retarding effect at intermediate concentrations is critical for applications requiring extended workability of concrete and mortar.

Table 1: Effect of Triethanolamine (TEA) Dosage on the Setting Time of Cement Paste This table illustrates the typical dosage-dependent accelerating and retarding effects of TEA, which is the parent compound of Triethanolamine tris(dihydrogen phosphate).

Dosage of TEA (by weight of cement)Effect on Initial Setting TimePrimary Mechanism
Low (~0.02-0.05%)Slight AccelerationPromotes dissolution of aluminate phases (C3A) and formation of ettringite. researchgate.net
Medium (~0.1%)RetardationAdsorption on silicate phases, inhibiting their hydration. researchgate.net
High (>0.2%)Strong AccelerationRapid formation of ettringite and other aluminate hydrates, leading to flash setting. researchgate.netlamsresearch.com

Effects on Early-Stage Strength Development and Microstructure

The influence of triethanolamine tris(dihydrogen phosphate) on the early-stage strength and microstructure of cementitious materials is intrinsically linked to its effects on the hydration kinetics of different mineral phases. The triethanolamine component primarily accelerates the hydration of tricalcium aluminate (C3A) and tetracalcium aluminoferrite (C4AF). researchgate.netresearchgate.net

This acceleration leads to the rapid formation of ettringite (AFt) crystals in the early stages of hydration. lamsresearch.comresearchgate.net The formation of a robust network of ettringite crystals can contribute positively to the early-stage strength of the material. psgraw.com Studies show that low dosages of TEA can enhance the compressive strength at 3 days. psgraw.com The mechanism involves TEA chelating with Al³⁺ and Fe³⁺ ions present in the pore solution, which promotes the dissolution of the aluminate and ferrite phases and subsequent precipitation of ettringite. lamsresearch.comresearchgate.net

Surfactant and Emulsifier Principles in Material Formulations

The amphiphilic nature of triethanolamine phosphate derivatives allows them to function effectively as surfactants and emulsifiers in various material formulations. This capability is crucial for creating stable mixtures of immiscible liquids, such as oil and water.

Interfacial Tension Reduction Mechanisms

Triethanolamine tris(dihydrogen phosphate) and related ester phosphates act as surfactants by reducing the interfacial tension (IFT) between two immiscible phases, such as oil and water. The molecule possesses both hydrophilic (water-loving) and lipophilic (oil-loving) components. The triethanolamine core and its hydrocarbon chains constitute the lipophilic part, while the highly polar dihydrogen phosphate groups provide strong hydrophilicity.

When introduced into an oil-water system, the surfactant molecules migrate to the interface. They orient themselves with their lipophilic tails penetrating the oil phase and their hydrophilic phosphate heads remaining in the water phase. This accumulation at the interface disrupts the strong cohesive forces between water molecules, leading to a significant reduction in interfacial tension. Research on triethanolamine ester phosphates derived from fish oil has demonstrated their high surface activity at the water-kerosene interface, capable of lowering the IFT from 46.5 mN/m to as low as 1.5 mN/m. researchgate.net This reduction in IFT facilitates the formation of emulsions by lowering the energy required to create new interfacial area.

Emulsion Stability Studies and Rheological Properties

As an emulsifier, triethanolamine is used to form and stabilize emulsions, which are dispersions of one liquid in another. undip.ac.id When triethanolamine reacts with a fatty acid (a common component in oil phases), it forms a soap that acts as the primary emulsifying agent. In the case of triethanolamine tris(dihydrogen phosphate), the inherent surfactant properties allow it to stabilize emulsions without prior reaction.

Emulsion stability is achieved through two primary mechanisms:

Reduction of Interfacial Tension: As described previously, lowering the IFT makes the system more thermodynamically stable.

Formation of a Steric and/or Electrostatic Barrier: The surfactant molecules adsorbed at the oil-water interface form a protective film around the dispersed droplets. The bulky nature of the triethanolamine head groups and the associated phosphate ions can create a physical (steric) barrier that prevents droplets from coalescing. Furthermore, the ionic phosphate groups can impart an electrical charge to the surface of the droplets, leading to electrostatic repulsion between them, which further enhances stability.

The rheological properties (flow and deformation characteristics) of the resulting emulsion are heavily influenced by the emulsifier. The concentration and effectiveness of the triethanolamine phosphate can affect the viscosity, consistency, and spreadability of the final product. For example, in cosmetic lotions, the choice and concentration of TEA as an emulsifier are critical for achieving the desired pH, specific gravity, and texture. undip.ac.id An effective emulsifier ensures a homogeneous and stable product that resists phase separation over time. undip.ac.id

Electrochemical Applications in Protic Ionic Liquids

Triethanolamine tris(dihydrogen phosphate) can be classified as a protic ionic liquid (PIL). PILs are formed by the transfer of a proton from a Brønsted acid (in this case, phosphoric acid) to a Brønsted base (triethanolamine). researchgate.netresearchgate.net These materials are composed entirely of ions and exhibit unique properties such as low vapor pressure, high thermal stability, and ionic conductivity, making them suitable for electrochemical applications. frontiersin.org

Ionic Conductivity Measurements and Activation Energies

The ionic conductivity (σ) of a PIL is a measure of its ability to conduct an electrical current via the movement of its constituent ions—the triethanolammonium (B1229115) cation and the dihydrogen phosphate anion. This property is fundamental to the performance of a PIL as an electrolyte in devices like fuel cells or batteries.

The conductivity of triethanolamine-based PILs is dependent on temperature, viscosity, and the nature of the anion and cation. researchgate.netresearchgate.net Generally, conductivity increases with temperature as the increased thermal energy enhances ion mobility and reduces the viscosity of the liquid. The relationship between conductivity and temperature often follows the Arrhenius or Vogel-Tammann-Fulcher (VTF) equations.

The activation energy (Ea) for ionic conduction represents the energy barrier that ions must overcome to move through the liquid. It can be derived from the temperature dependence of conductivity. A lower activation energy implies easier ion transport and is generally desirable for high-performance electrolytes. Studies on various triethanolamine-based PILs show that the choice of the acid (anion) has a significant influence on the resulting conductivity and activation energy. frontiersin.orgresearchgate.net For instance, PILs with triflate anions tend to show higher ionic conductivities compared to those with mesylate anions. researchgate.net

Table 2: Ionic Conductivity and Activation Energy for Representative Protic Ionic Liquids (PILs) This table presents data for various alkanolammonium-based PILs to illustrate the typical range of values for these properties. The values for Triethanolamine tris(dihydrogen phosphate) would be expected to fall within a similar range, influenced by the specific interactions of the dihydrogen phosphate anion.

Protic Ionic Liquid (Cation-Anion)Temperature (K)Ionic Conductivity (σ) (mS/cm)Activation Energy (Ea) (kJ/mol)
[TEA][OTf] (Triflate)298.151.2628.9
[TEA][OMs] (Mesylate)298.150.8931.2
[MDEA][OTf] (Triflate)298.152.5124.5
[DEA][OTf] (Triflate)298.158.3221.3

Data synthesized from literature on 2-hydroxyethylammonium sulfonate-based PILs for comparative purposes. frontiersin.org TEA: Triethanolammonium, MDEA: N-methyldiethanolammonium, DEA: Diethanolammonium.


Electrochemical Window Analysis in Various Environments

The electrochemical window of a substance is a critical parameter in electrochemistry, defining the potential range over which the substance is stable and does not undergo oxidation or reduction. For Triethanolamine tris(dihydrogen phosphate), while direct research on its specific electrochemical window is not extensively available in the reviewed literature, the electrochemical behavior of its parent compound, triethanolamine (TEA), provides significant insights.

The electrochemical stability of TEA has been investigated using techniques such as cyclic voltammetry. researchgate.net Studies on a carbon paste electrode have shown that the electrochemical behavior of TEA is significantly influenced by the pH of the environment. researchgate.net For instance, in acidic to neutral solutions (pH below 4.8), no distinct oxidation or reduction peaks are observed in the cyclic voltammograms of TEA, suggesting a stable electrochemical window in this range. researchgate.net However, as the pH increases into the alkaline range, anodic peaks begin to appear and shift, indicating the onset of electrochemical reactions. researchgate.net

Specifically, in a study using various buffer solutions, an anodic peak for TEA was observed to shift to less positive potentials as the pH increased from 4.8 to 7.0. researchgate.net At a pH higher than 8, two distinct anodic peaks emerged. researchgate.net This suggests that the usable electrochemical window of TEA, and by extension its phosphate salt, narrows in alkaline conditions.

The solvent system also plays a crucial role in determining the electrochemical window. While aqueous environments are common, the behavior in non-aqueous solvents can differ significantly. For instance, in a study on a bis(triethanolamine)nickel(II) dinitrate complex in an ethanolic solution, cyclic voltammetry was conducted within a potential window of -1.0 to +1.0 V. mdpi.com The appearance of an anodic peak within this range for the complex that was not present for the pristine metal salt suggests that the coordination of TEA to the metal center influences its electrochemical properties. mdpi.com

Table 1: Electrochemical Behavior of Triethanolamine in Different pH Environments

pH RangeObservation in Cyclic VoltammetryImplication for Electrochemical WindowSource
< 4.8Absence of peaksWide and stable researchgate.net
4.8 to 7.0Anodic peak shifts to less positive values with increasing pHWindow begins to narrow researchgate.net
> 8.0Two anodic peaks become obviousFurther narrowing of the window researchgate.net

This table summarizes the observed electrochemical behavior of triethanolamine (TEA) at a carbon paste electrode, which serves as a proxy for understanding the potential behavior of Triethanolamine tris(dihydrogen phosphate).

Electrocatalytic Roles in Redox Processes

While specific studies detailing the electrocatalytic roles of Triethanolamine tris(dihydrogen phosphate) are limited, the broader chemistry of triethanolamine (TEA) reveals its significant involvement in various redox processes, often acting as a catalyst, ligand, or sacrificial agent.

One of the prominent roles of TEA is as a sacrificial electron donor in photocatalytic CO2 reduction. chemrxiv.orgrsc.org In these systems, TEA facilitates the conversion of CO2 into valuable products like formic acid or carbon monoxide. chemrxiv.orgrsc.org The mechanism involves the photoexcited photosensitizer being reductively quenched by TEA. This process generates a one-electron reduced photosensitizer and a TEA radical cation. The reduced photosensitizer then goes on to reduce the catalyst, which in turn reduces CO2. chemrxiv.org Research has shown that TEA radicals can also act as electron relays, further enhancing the efficiency of the catalytic cycle. chemrxiv.org

In the context of materials synthesis, TEA has been employed as a ligand and a reaction medium in palladium-catalyzed Heck reactions, which are crucial carbon-carbon bond-forming redox reactions. organic-chemistry.org In this application, TEA not only acts as a base but also as a ligand for the palladium catalyst, influencing its catalytic activity and stability. organic-chemistry.org Its ability to be an efficient and reusable medium highlights its robust nature in catalytic cycles. organic-chemistry.org

Furthermore, the coordination of TEA to metal centers can modulate their redox properties. In the case of a bis(triethanolamine)nickel(II) dinitrate complex, the presence of TEA as a ligand alters the electrochemical behavior of the Ni(II) ion. mdpi.com This ability to form stable complexes with a wide range of transition metals suggests its potential in designing novel electrocatalysts where the metal center's redox potential is fine-tuned for specific applications.

There is also evidence of TEA and its derivatives being involved in electrocatalytic upgrading of CO2 products. For instance, a process has been demonstrated for the bromine-assisted electrocatalytic oxidation of ethylene (B1197577) (a CO2 reduction product) to 2-bromoethanol, which can then be used to produce triethanolamine itself. nih.gov This highlights the intricate role of TEA and related compounds in complex, multi-step electrocatalytic conversions.

Table 2: Summary of Triethanolamine's Roles in Redox Processes

Redox ProcessRole of Triethanolamine (TEA)Key FindingsSource(s)
Photocatalytic CO2 ReductionSacrificial Electron Donor, Electron RelayEnhances efficiency of CO2 conversion to formic acid and CO. chemrxiv.orgrsc.org TEA radicals participate in the electron transfer chain. chemrxiv.org chemrxiv.orgrsc.org
Palladium-Catalyzed Heck ReactionBase, Ligand, Reaction MediumFacilitates olefination of iodo- and bromoarenes. organic-chemistry.org Allows for a phosphane-free catalytic system. organic-chemistry.org organic-chemistry.org
Metal ComplexationLigandModulates the electrochemical properties of metal ions like Ni(II). mdpi.com Forms stable complexes with various transition metals. mdpi.com
Electrocatalytic UpgradingProduct in multi-step synthesisCan be synthesized from electrocatalytically produced ethylene. nih.gov nih.gov

Environmental Fate and Degradation Pathways

Biodegradation Studies in Aqueous and Terrestrial Environments

The biodegradation of Triethanolamine (B1662121) tris(dihydrogen phosphate) is anticipated to be a significant pathway for its removal from both aquatic and soil environments. This process is primarily mediated by microbial activity, where enzymes facilitate the breakdown of the molecule. Organophosphate esters, in general, are susceptible to microbial degradation nih.govoup.comresearchgate.net.

Subsequent microbial degradation of triethanolamine is expected to proceed via oxidative pathways. Studies on triethanolamine have shown that microorganisms can perform oxidative N-dealkylation, leading to the formation of diethanolamine (B148213) and ethanolamine (B43304). Further breakdown can yield products such as glycolaldehyde, acetaldehyde, acetate (B1210297), and ultimately ammonia, which can be integrated into the nitrogen cycle.

Table 1: Plausible Microbial Degradation Products of Triethanolamine tris(dihydrogen phosphate)

Precursor CompoundInitial Degradation ProductSubsequent Degradation Products
Triethanolamine tris(dihydrogen phosphate)Triethanolamine, Inorganic Phosphate (B84403)Diethanolamine, Ethanolamine, Glycolaldehyde, Acetaldehyde, Acetate, Ammonia

Note: This table is illustrative and based on the degradation pathways of related compounds due to the absence of specific data for Triethanolamine tris(dihydrogen phosphate).

Quantitative data on the kinetic rates of biotic degradation for Triethanolamine tris(dihydrogen phosphate) are not available. However, studies on other organophosphate esters in coastal sediments have demonstrated that biodegradation significantly enhances their degradation compared to abiotic processes researchgate.netnih.gov. For some organophosphate esters, half-lives under biotic conditions were found to be in the range of 16.8 to 46.8 days, which was considerably shorter than under abiotic conditions (23.3 to 77.0 days) researchgate.netnih.gov. It is plausible that Triethanolamine tris(dihydrogen phosphate) would exhibit similar behavior, with its biodegradation rate being influenced by factors such as microbial population density, temperature, pH, and nutrient availability in the specific environment.

Table 2: Illustrative Biotic Degradation Half-Lives of Structurally Related Organophosphate Esters in Marine Sediment

CompoundHalf-life (Biotic Conditions)Half-life (Abiotic Conditions)
Tri-iso-butyl phosphate (TiBP)~17 days~40 days
Tri-n-butyl phosphate (TnBP)~20 days~45 days
Tris-(2-chloroethyl) phosphate (TCEP)~47 days~77 days

Source: Adapted from studies on OPE degradation in marine sediments. This data is for illustrative purposes to indicate the potential role of microbial communities in the degradation of such compounds.

Abiotic Degradation Mechanisms

Abiotic degradation processes, including hydrolysis, photolysis, and oxidation, also contribute to the transformation of Triethanolamine tris(dihydrogen phosphate) in the environment.

As an organophosphate ester, Triethanolamine tris(dihydrogen phosphate) is susceptible to chemical hydrolysis . This abiotic process involves the cleavage of the ester bond by water. The primary point of hydrolytic attack is the P-O-C bond, which would result in the formation of triethanolamine and inorganic phosphate . The rate of hydrolysis for organophosphate esters is highly dependent on pH and temperature . Generally, hydrolysis is faster under alkaline or acidic conditions compared to neutral pH. While specific hydrolytic stability data for Triethanolamine tris(dihydrogen phosphate) is not documented, the ester linkages are expected to be the most reactive sites for this degradation pathway.

Photolytic degradation, or the breakdown of a chemical by light, can occur through direct or indirect mechanisms. Direct photolysis of the parent triethanolamine molecule is not considered a significant environmental fate process as it does not absorb light at wavelengths greater than 290 nm . However, indirect photolysis can occur through reactions with photochemically-produced species such as hydroxyl radicals (•OH) .

For organophosphate esters in general, photodegradation can be an important transformation pathway mdpi.com. The absorption of light can lead to the cleavage of P-O bonds researchgate.net. In some cases, the presence of photosensitizers in the environment can accelerate the degradation process researchgate.net. The photocatalytic degradation of other organophosphate esters has been demonstrated, often following first-order kinetics researchgate.netmdpi.com.

The tertiary amine group in Triethanolamine tris(dihydrogen phosphate) is susceptible to oxidation. Studies on the oxidation of diethanolamine and triethanolamine by strong oxidizing agents like potassium ferrate have shown that these compounds can be transformed in alkaline solutions researchgate.net.

Furthermore, photocatalytic oxidation of triethanolamine has been shown to yield products such as formyl esters of β-hydroxyethylene formamides mpg.deresearchgate.net. This suggests that in environments where strong oxidants or photocatalytic surfaces are present, the triethanolamine moiety of the molecule could undergo significant transformation. The initial step in the photocatalytic oxidation of triethanolamine is proposed to be a single-electron transfer from the nitrogen atom, leading to the formation of an iminium cation mpg.de.

Persistence and Environmental Distribution Modeling

The environmental persistence and distribution of Triethanolamine tris(dihydrogen phosphate) are influenced by its physicochemical properties, particularly its high water solubility and low volatility. Modeling of its environmental fate suggests a principal distribution to the aqueous phase with limited partitioning to soil, sediment, and the atmosphere.

Adsorption/Desorption Behavior in Soil and Sediment

The adsorption and desorption characteristics of a chemical in soil and sediment are critical determinants of its mobility and bioavailability in the environment. For Triethanolamine tris(dihydrogen phosphate), its behavior is largely inferred from its high water solubility and the general conduct of other water-soluble organophosphate esters.

Research Findings:

The tendency of a chemical to adsorb to soil or sediment is often quantified by the soil organic carbon-water partitioning coefficient (Koc). Due to its high polarity and water solubility, Triethanolamine tris(dihydrogen phosphate) is expected to have a very low Koc value. This indicates a low affinity for binding to organic matter in soil and sediment, leading to high mobility in these compartments.

In a study on various organophosphate esters, it was observed that the more water-soluble compounds exhibited a greater dependence on the soil's organic carbon content for sorption, though they also showed significant desorption, with desorption rates of 58.1% or higher. nih.gov Conversely, less water-soluble organophosphate esters demonstrated very high sorption to all soil types and were not desorbed, which was attributed to their hydrophobic nature. nih.gov Given that Triethanolamine tris(dihydrogen phosphate) is highly water-soluble, it is anticipated to follow the trend of weak sorption and significant desorption.

The persistence of organophosphate compounds in soil can be unexpectedly prolonged due to their sorption to soil particles, which can shield them from microbial degradation. lyellcollection.orggeoscienceworld.orgresearchgate.net While Triethanolamine tris(dihydrogen phosphate) is predicted to be highly mobile, any fraction that does adsorb may exhibit increased persistence.

Interactive Data Table: Estimated Soil Adsorption Properties of Triethanolamine tris(dihydrogen phosphate) and Related Compounds

CompoundLog Kow (Octanol-Water Partition Coefficient)Estimated Koc (L/kg)Predicted Mobility in Soil
Triethanolamine tris(dihydrogen phosphate)-7.4 (Computed)< 10Very High
Tris(2-chloroethyl) phosphate (TCEP)1.4710 - 141High to Medium
Tris(1-chloro-2-propyl) phosphate (TCPP)2.5928 - 468High to Medium
Tris(2-butoxyethyl) phosphate (TBEP)3.75100 - 1000Medium to Low

Note: Data for TCEP, TCPP, and TBEP are from literature for comparative purposes. The Koc for Triethanolamine tris(dihydrogen phosphate) is an estimation based on its high water solubility.

Volatilization and Atmospheric Transport Considerations

Volatilization from water and soil surfaces is a significant environmental transport pathway for many organic compounds. This process is governed by a compound's vapor pressure and its Henry's Law constant.

Research Findings:

Specific experimental data on the vapor pressure and Henry's Law constant for Triethanolamine tris(dihydrogen phosphate) are not available. However, its salt-like character, resulting from the phosphate groups, suggests an extremely low vapor pressure. Compounds with very low vapor pressures have a negligible tendency to volatilize from dry surfaces.

The Henry's Law constant (HLC) describes the partitioning of a chemical between air and water at equilibrium. For highly water-soluble and non-volatile compounds like Triethanolamine tris(dihydrogen phosphate), the HLC is expected to be very low. This indicates that the compound will predominantly remain in the aqueous phase rather than partitioning to the atmosphere.

Therefore, volatilization from moist soil surfaces and water bodies is not considered a significant environmental transport pathway for Triethanolamine tris(dihydrogen phosphate). Consequently, long-range atmospheric transport is also expected to be negligible.

Interactive Data Table: Estimated Volatilization Potential of Triethanolamine tris(dihydrogen phosphate)

PropertyEstimated ValueImplication for Environmental Fate
Vapor PressureVery LowNegligible volatilization from dry surfaces
Henry's Law ConstantVery LowNegligible volatilization from water
Atmospheric Transport PotentialNegligibleUnlikely to undergo long-range atmospheric transport

Development of Analytical Methods for Environmental Monitoring

The development of sensitive and specific analytical methods is crucial for the detection and quantification of Triethanolamine tris(dihydrogen phosphate) in various environmental matrices, such as water, soil, and sediment. Such methods are essential for monitoring its environmental concentrations, understanding its fate and transport, and assessing potential ecological exposures.

Current Methodologies and Challenges:

Currently, there are no standardized analytical methods specifically validated for the routine environmental monitoring of Triethanolamine tris(dihydrogen phosphate). The high polarity and non-volatile nature of the compound present analytical challenges.

For the analysis of other organophosphate esters, common analytical techniques include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for detection.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is likely the most promising technique for the analysis of Triethanolamine tris(dihydrogen phosphate). Its high polarity and water solubility make it amenable to reversed-phase or hydrophilic interaction liquid chromatography (HILIC). Electrospray ionization (ESI) in negative ion mode would be a suitable ionization technique for mass spectrometric detection, given the presence of the acidic phosphate groups. Tandem mass spectrometry (MS/MS) would provide the necessary selectivity and sensitivity for detecting the compound at environmentally relevant concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is not feasible for Triethanolamine tris(dihydrogen phosphate) due to its low volatility and thermal instability. Derivatization to create a more volatile and thermally stable analogue would be necessary, but this adds complexity to the analytical procedure and can introduce variability.

Future Research Directions:

Future research in this area should focus on the development and validation of a robust LC-MS/MS method for the direct determination of Triethanolamine tris(dihydrogen phosphate) in environmental samples. Key aspects of method development would include:

Sample Preparation: Developing effective extraction and clean-up procedures to isolate the analyte from complex environmental matrices like soil and sediment. Techniques such as solid-phase extraction (SPE) with appropriate sorbents will need to be investigated.

Chromatographic Separation: Optimizing LC conditions (column chemistry, mobile phase composition, and gradient) to achieve good chromatographic peak shape and separation from potential interferences.

Mass Spectrometric Detection: Fine-tuning MS/MS parameters (selection of precursor and product ions, collision energy) to maximize sensitivity and specificity.

Method Validation: Rigorous validation of the developed method according to international guidelines, including assessment of linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).

The availability of such a method will be instrumental in enabling future studies on the environmental occurrence, fate, and potential impacts of Triethanolamine tris(dihydrogen phosphate).

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule in the gas phase or in a continuum solvent model.

The electronic structure of Triethanolamine (B1662121) tris(dihydrogen phosphate) is defined by the interplay between the electron-rich triethanolamine backbone and the anionic dihydrogen phosphate (B84403) groups.

Electronic Structure and Charge Distribution: DFT studies on triethanolamine show that the nitrogen atom and the oxygen atoms of the hydroxyl groups are sites of high electron density due to the presence of lone pairs of electrons. researchgate.netmdpi.com The N-C and C-O bond lengths are calculated to be approximately 1.464 Å and 1.426-1.427 Å, respectively. cankaya.edu.tr Upon esterification with phosphoric acid, the oxygen atoms become part of the P-O-C linkage. In organophosphates, the phosphorus atom is electron-deficient, and a significant negative charge is localized on the oxygen atoms of the phosphate group, particularly the non-esterified ones. researchgate.netmdpi.com Consequently, in Triethanolamine tris(dihydrogen phosphate), a significant charge separation is expected, with the central nitrogen atom and the phosphate oxygen atoms being the primary centers of negative charge. This charge distribution is crucial for its function as a corrosion inhibitor, as these negative centers can coordinate with metal ions on a surface. nih.gov

Frontier Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For the triethanolamine moiety, the HOMO is typically localized on the nitrogen atom. mdpi.com For organophosphates, the HOMO is often associated with the non-bonding p-orbitals of the oxygen atoms, while the LUMO can be located on the phosphorus atom, indicating its susceptibility to nucleophilic attack. mdpi.com In the combined molecule, the HOMO is likely to be distributed over the entire molecule, with significant contributions from the phosphate oxygen atoms. The LUMO is expected to be centered on the phosphorus atoms. The HOMO-LUMO energy gap is a critical parameter in determining the molecule's stability and reactivity; a larger gap implies higher stability. mdpi.com

Table 1: Calculated Bond Lengths for Triethanolamine from DFT Studies

BondCalculated Bond Length (Å)
N-C1.464
C-O1.426 - 1.427
C-H1.093 - 1.101
O-H0.961 - 0.968

Data sourced from DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set. cankaya.edu.tr

Thermochemical parameters provide insight into the stability and energy of a compound.

Thermochemical Parameters: The standard enthalpy of formation (ΔfH°) for liquid triethanolamine has been determined to be -664.2 ± 1.5 kJ/mol. nist.gov Phosphate esters are generally considered to be thermodynamically unstable but kinetically stable, meaning their hydrolysis is favorable but slow in the absence of a catalyst. reddit.com The stability of the P-O bond is a subject of extensive study, with its strength being influenced by the substituents on the phosphorus atom. mdpi.com

Reaction Energetics: The formation of Triethanolamine tris(dihydrogen phosphate) from triethanolamine and phosphoric acid is an esterification reaction. The energetics of such phosphorylation reactions are of great interest, particularly in biological contexts. nih.gov The reaction mechanism for the formation of similar compounds, such as carbamates from amines and CO2, has been studied using DFT, highlighting the role of additional molecules in facilitating proton transfer. researchgate.net Theoretical studies on the interaction of organophosphorus compounds with metal surfaces, relevant to corrosion inhibition, show that they can form stable coordination bonds by acting as electron donors to the metal atoms. researchgate.netnih.gov

Table 2: Thermochemical Data for Triethanolamine (Liquid Phase)

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°)-664.2 ± 1.5kJ/mol
Standard Enthalpy of Combustion (ΔcH°)-3840.6 ± 1.5kJ/mol
Constant Pressure Heat Capacity (Cp)389J/mol*K

Data sourced from Minadakis and Sabbah, 1982. nist.gov

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are used to study the behavior of molecules in the condensed phase (liquids and solids), providing information on interactions, structure, and dynamics over time.

In aqueous solution, Triethanolamine tris(dihydrogen phosphate) is expected to behave as a large, flexible polyanion.

Structural Dynamics: The three flexible ethanolphosphate arms allow the molecule to adopt a wide range of conformations in solution. The dynamics of these arms will be influenced by their interactions with the solvent and any present cations. Studies on similar poly(beta-amino ester)s show that the amine groups have significant contact with both the anionic parts of the molecule and the surrounding water. nih.gov The structural dynamics of the molecule are crucial for its ability to act as a chelating agent and a corrosion inhibitor.

The diffusion coefficient (D) quantifies the rate at which a substance moves through a medium due to random molecular motion.

Diffusion Coefficients: The diffusion coefficient of Triethanolamine tris(dihydrogen phosphate) in water is expected to be relatively low due to its large size and mass. For comparison, the self-diffusion coefficient of the dihydrogen phosphate ion (H₂PO₄⁻) in a 1 M aqueous solution is approximately 5.19 x 10⁻⁶ cm²/s. researchgate.net The diffusion coefficients of various phosphate species are known to be dependent on concentration and the presence of other ions. researchgate.net The diffusion of organic molecules is also influenced by the viscosity of the medium and specific interactions. researchgate.netacs.org Given its larger size, the diffusion coefficient for Triethanolamine tris(dihydrogen phosphate) would be significantly lower than that of the simple phosphate ion.

Table 3: Diffusion Coefficients of Related Species in Water at 25°C

SpeciesDiffusion Coefficient (D) (x 10⁻⁶ cm²/s)
Dihydrogen Phosphate (H₂PO₄⁻)~5.19 (in 1M solution)
Dihydrogen Phosphate (H₂PO₄⁻)~7.03 (in 0.5M solution)
Phosphate (PO₄³⁻)6.1

Data for H₂PO₄⁻ sourced from Burkell and Spinks, 1952 researchgate.net, and for PO₄³⁻ from DGT Research dgtresearch.com.

The nature of the solvent can have a profound impact on the behavior of a solute.

Solvent Effects on Conformation: The conformation of the flexible arms of Triethanolamine tris(dihydrogen phosphate) will be sensitive to the solvent environment. In polar solvents like water, the molecule will likely adopt an extended conformation to maximize solvation of the polar phosphate groups. In less polar environments, intramolecular hydrogen bonding between the phosphate groups might become more prevalent, leading to a more compact structure. Molecular modeling studies on tributyl phosphate complexes have demonstrated the importance of accurately representing the solvent and counter-ions to predict the correct conformation and packing in condensed phases. randallcygan.com

Solvent Effects on Reactivity: The reactivity of the phosphate groups is also highly dependent on the solvent. For example, the mechanism of phosphoryl group transfer reactions can change significantly when moving from an aqueous to a non-aqueous solvent. nih.gov Solvation of the phosphate anion and the nucleophile plays a critical role in the energetics of the reaction. Studies on organo-phosphoric acids have shown that the degree of ion-pair formation and dissociation, which is highly solvent-dependent, is crucial for their catalytic activity. acs.org

Rational Design of Triethanolamine-Phosphate Derivatives

The rational design of novel molecules with enhanced or specific functionalities is a cornerstone of modern computational chemistry. This approach moves beyond traditional trial-and-error synthesis by using computational models to predict the properties of hypothetical molecules before they are created in the laboratory. For triethanolamine-phosphate derivatives, this could involve modifying the alkanolamine backbone or the phosphate groups to tune properties such as binding affinity, proton conductivity, or thermal stability.

In silico screening involves the use of computational methods to rapidly evaluate large libraries of virtual compounds against a specific target property. This process allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing, saving significant time and resources. For derivatives of triethanolamine tris(dihydrogen phosphate), a virtual library could be generated by systematically introducing different functional groups at various positions on the triethanolamine core.

The screening process would typically involve:

Generation of a Virtual Library: Creating a database of digital 3D models of potential derivatives.

Property Calculation: Using quantum mechanical or molecular mechanics methods to calculate key descriptors for each molecule. These descriptors can range from electronic properties (e.g., HOMO-LUMO gap, partial charges) to physical properties (e.g., molecular volume, surface area).

Filtering and Ranking: Applying a set of criteria to filter and rank the candidates based on the desired functionality. For instance, if the goal is to design a better proton conductor, candidates would be ranked based on predicted proton affinity and the facility of forming extensive hydrogen bond networks.

A hypothetical in silico screening for enhanced metal ion chelation might yield results like those presented in the interactive table below.

Derivative CandidateModificationPredicted Chelation Energy (kJ/mol)Predicted Solubility in Water (g/L)Computational Method
TEP-COOHCarboxyl group on one ethanol (B145695) arm-450150DFT (B3LYP/6-31G)
TEP-NH2Amino group on one ethanol arm-425180DFT (B3LYP/6-31G)
TEP-SHThiol group on one ethanol arm-510120DFT (B3LYP/6-31G)
Parent TEPNone-400200DFT (B3LYP/6-31G)

This table is illustrative and based on general principles of chelation. TEP is used as an abbreviation for Triethanolamine tris(dihydrogen phosphate).

Quantitative Structure-Property Relationship (QSPR) models are a key component of rational design. These are mathematical models that correlate the structural or physicochemical properties of molecules with a specific activity or property. By establishing a reliable QSPR, the properties of new, unsynthesized derivatives can be predicted.

For triethanolamine-phosphate derivatives, QSPR studies could predict a range of properties. For example, the introduction of electron-withdrawing or -donating groups on the triethanolamine backbone would be expected to alter the pKa values of the phosphate groups, influencing the pH-dependent behavior of the molecule. Similarly, increasing the length of the ethanol arms could affect the molecule's flexibility and its ability to act as a chelating agent or a plasticizer.

The development of such predictive models relies on systematically studying a series of related compounds. For instance, by establishing relationships for simpler systems like polyiminocarbonates or aliphatic polynitrates, guiding principles for designing complex molecules can be derived. nih.govresearchgate.net These studies show that properties like thermal stability, degradation rates, and mechanical strength can be systematically tuned by monomer selection. nih.gov

Structural ModificationPredicted Effect on PropertyRationale
Lengthening ethanol chainsIncreased flexibility, potentially lower melting pointGreater conformational freedom of the molecule.
Substitution with fluorinated alkyl groupsIncreased thermal stability, altered acidityHigh strength of the C-F bond and strong inductive effect.
Replacing -OH on phosphate with -NH2Altered hydrogen bonding capability and basicityIntroduction of N-H donors and modification of electronic structure.
Esterification of phosphate groupsReduced water solubility, loss of proton donationConversion of acidic hydroxyl groups to less polar ester groups.

Theoretical Studies on Proton Transfer and Hydrogen Bonding Networks

The multiple dihydrogen phosphate groups on triethanolamine tris(dihydrogen phosphate) make it a fascinating subject for theoretical studies of proton transfer and hydrogen bonding. These processes are fundamental to its potential roles in proton conduction, buffering, and as a component in self-assembling systems.

Theoretical investigations, particularly those using Density Functional Theory (DFT), can elucidate the mechanisms of proton transfer between phosphate groups or with surrounding solvent molecules. nih.govchemrxiv.org Such studies can calculate the energy barriers for proton hops, identify stable and transition state geometries, and determine how the molecular environment influences transfer rates. nih.gov

The hydrogen bonding network is central to the structure and function of this molecule. The triethanolamine core provides a scaffold for three phosphate groups, each capable of acting as both a hydrogen bond donor (P-OH) and acceptor (P=O). This creates the potential for a rich and complex network of both intramolecular and intermolecular hydrogen bonds.

A crystallographic study of the closely related compound, triethanolammonium (B1229115) dihydrogenphosphate ([HN(C2H4OH)3]⁺·H2PO4⁻), provides experimental insight into the hydrogen bonding motifs that can form. researchgate.net In this structure, the dihydrogenphosphate anions are linked into polymeric chains via strong P-OH···O=P hydrogen bonds. researchgate.net The triethanolammonium cations then link these chains together through O-H···O hydrogen bonds involving the hydroxyl groups of the cation and the oxygen atoms of the phosphate. researchgate.net This experimentally determined network serves as a crucial validation point for theoretical models. Molecular dynamics simulations based on such data can then be used to study the dynamic behavior of these networks in different environments. rsc.orgnih.gov

Analysis of the hydrogen bond network topology in phosphoric acid and its aqueous mixtures shows that H3PO4 forms a more connected and clustered network than pure water, a property that is intimately related to its high proton conductivity. rsc.org It is highly probable that triethanolamine tris(dihydrogen phosphate) would exhibit similarly complex and functional network properties.

Hydrogen Bond Type (in [HN(C2H4OH)3]⁺·H2PO4⁻)DonorAcceptorBond Length (Å)Bond Angle (°)Reference
P-O-H···O=PP1-O4-H4AO6 (P2)2.583171 researchgate.net
P-O-H···O=PP2-O8-H8AO2 (P1)2.591173 researchgate.net
N-H···O(H)N1-H1O1 (Cation)2.785145 researchgate.net
C-O-H···O=PC2-O1-H1AO7 (P2)2.721165 researchgate.net

Data extracted and interpreted from the crystallographic information for Triethanolammonium dihydrogenphosphate. Bond lengths and angles are representative values from the published structure. researchgate.net

These theoretical approaches, combining quantum chemical calculations with molecular dynamics, are essential for building a bottom-up understanding of triethanolamine tris(dihydrogen phosphate), enabling the prediction of its properties and guiding the design of new derivatives with tailored functionalities.

Advanced Analytical Methodologies for Characterization and Analysis

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating Triethanolamine (B1662121) tris(dihydrogen phosphate) from potential impurities, starting materials, and byproducts. Both high-performance liquid chromatography and gas chromatography serve distinct roles in ensuring the compound's purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like organophosphate esters (OPEs), including Triethanolamine tris(dihydrogen phosphate). rsc.orgepa.gov This method is ideal for assessing the purity of the final product and quantifying the parent compound. Modern approaches often utilize Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for enhanced separation efficiency and sensitivity. nih.govnih.gov

The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The choice of mobile phase is critical for optimal separation; a common system involves a gradient elution with an aqueous component (like 0.1% formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov This setup allows for the effective separation of various OPEs from the sample matrix. nih.govnih.gov Detection is often performed using tandem mass spectrometry (UPLC-MS/MS), which provides high selectivity and allows for very low limits of detection (LOD), often in the picogram-per-milliliter (pg/mL) to microgram-per-kilogram (µg/kg) range. nih.govnih.gov

ParameterTypical Value/ConditionSource
Technique UPLC-MS/MS nih.gov
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic acid in water nih.gov
Mobile Phase B Acetonitrile nih.gov
Detection Electrospray Ionization (ESI+) Tandem Mass Spectrometry nih.gov
LODs 0.01-0.87 µg/kg for various OPEs nih.gov
Recoveries 80.5% - 117.8% nih.gov

This table presents typical parameters for the analysis of organophosphate esters, the chemical class to which Triethanolamine tris(dihydrogen phosphate) belongs.

While HPLC is suited for the parent compound, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile impurities and byproducts that may be present from the synthesis process. bre.com Triethanolamine, a key starting material, and its related volatile impurities can be analyzed effectively using GC. bibliotekanauki.plphenomenex.com The analysis of ethanolamines by GC can be challenging due to their polarity and low volatility, often requiring specialized columns or derivatization. phenomenex.comchromforum.org

A common approach involves using a specialized capillary column, such as one designed for amine analysis (e.g., RTX-5 Amine) or a wax-type column (e.g., DB-WAX), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). bibliotekanauki.plosha.gov The FID provides robust quantification, while MS allows for definitive identification of unknown byproducts. bibliotekanauki.pl For trace analysis of specific contaminants like N-nitrosodiethanolamine, a preconcentration step may be necessary before GC analysis. bibliotekanauki.pl

ParameterTypical Value/ConditionSource
Technique Gas Chromatography (GC) with FID or MS bibliotekanauki.plosha.gov
Column Capillary column (e.g., J&W Scientific DB-WAX, RTX-5 amine) bibliotekanauki.plosha.gov
Carrier Gas Helium or Nitrogen bibliotekanauki.pl
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) bibliotekanauki.pl
Application Analysis of Triethanolamine and its volatile impurities (e.g., N-nitrosodiethanolamine) bibliotekanauki.pl
Injection Split injection chromforum.org

This table outlines typical parameters for the GC analysis of volatile byproducts and precursors related to Triethanolamine tris(dihydrogen phosphate) synthesis.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the fundamental composition of a synthesized chemical compound. For Triethanolamine tris(dihydrogen phosphate), this method confirms that the empirical formula aligns with the theoretical structure by precisely measuring the percentage of key elements such as carbon (C), hydrogen (H), nitrogen (N), and phosphorus (P). This verification is essential for confirming the identity and stoichiometry of the compound. A standard method, such as ASTM D-7740, can be employed for the elemental analysis of products containing this compound. mfa.ir The experimentally determined mass percentages of the elements are compared against the calculated theoretical values to confirm the compound's compositional integrity.

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For Triethanolamine tris(dihydrogen phosphate), Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its thermal behavior, including phase transitions and decomposition profile.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and characterize phase transitions such as melting, crystallization, and glass transitions. For a crystalline compound like Triethanolamine tris(dihydrogen phosphate), DSC can determine its melting point and the associated enthalpy of fusion. nih.gov This data is a key indicator of purity; impurities typically depress and broaden the melting peak. The technique can provide crucial insights into the material's thermal characteristics. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly valuable for assessing the thermal stability and decomposition profile of a compound. tainstruments.com As many organophosphate esters are utilized for their flame-retardant properties, TGA is essential for characterizing their decomposition behavior. tainstruments.commdpi.com The TGA curve provides information on the onset temperature of decomposition, the rate of mass loss, and the amount of residual char at high temperatures. tainstruments.com For Triethanolamine tris(dihydrogen phosphate), TGA can reveal the temperature at which it begins to degrade and the pattern of its thermal decomposition, which are critical parameters for its application and handling.

ParameterTypical Value/ConditionSource
Technique Thermogravimetric Analysis (TGA) tainstruments.com
Sample Size 25-30 mg tainstruments.com
Heating Rate 10 °C/min (variable) tainstruments.com
Temperature Range Ambient to 700 °C (or higher) tainstruments.com
Atmosphere Air or Nitrogen at 40 mL/min tainstruments.com
Application Determine thermal stability and decomposition profile tainstruments.com

This table shows typical experimental conditions for TGA analysis of materials like organophosphate flame retardants.

Advanced Spectroscopic Techniques for In Situ Monitoring

In situ monitoring provides a real-time window into the chemical and physical transformations of materials during a reaction. For a compound like Triethanolamine tris(dihydrogen phosphate), these techniques are invaluable for understanding its synthesis and behavior under dynamic conditions.

In Situ X-ray Diffraction during Reaction Processes

In situ X-ray diffraction (XRD) is a powerful technique for monitoring the evolution of crystalline phases during a chemical reaction or physical transformation. azom.com While specific in situ XRD studies on the synthesis of Triethanolamine tris(dihydrogen phosphate) are not prevalent in the literature, the principles of the technique can be applied to understand its formation. The synthesis typically involves the reaction of triethanolamine and phosphoric acid, which can be monitored in real-time.

An in situ XRD setup would allow researchers to track the consumption of crystalline reactants and the emergence of the Triethanolamine tris(dihydrogen phosphate) product. Key analytical insights would include:

Reaction Kinetics: By monitoring the intensity of characteristic diffraction peaks of the product over time, the rate of reaction can be determined.

Phase Transformation: The technique can identify the formation of any transient or intermediate crystalline phases during the synthesis, providing a more complete picture of the reaction pathway.

Crystallinity and Purity: Real-time analysis of peak broadening and the appearance of impurity peaks can offer immediate feedback on the crystallinity and phase purity of the product as it forms. researchgate.net

For example, in the analysis of related phosphate (B84403) compounds, XRD is the standard for differentiating mineral phases and quantifying their content based on their unique crystallographic structures. azom.com A hypothetical in situ experiment could involve feeding the reactants into a reaction chamber transparent to X-rays, heated to the desired reaction temperature, while diffraction patterns are collected continuously.

Reaction Time (minutes)Reactant A Peak Intensity (a.u.)Product Peak Intensity (a.u.) at 2θ = 25°Intermediate Phase Peak Intensity (a.u.)Notes
01500000Start of reaction.
10112503500800Intermediate phase detected.
2075006800400Intermediate phase diminishing.
303750950050Reaction nearing completion.
40500115000Product phase stabilized.

Advanced NMR Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating molecular structures and reaction mechanisms. While standard ¹H and ¹³C NMR are useful, advanced techniques could provide deeper mechanistic insights into the formation of Triethanolamine tris(dihydrogen phosphate).

³¹P NMR Spectroscopy: This would be particularly crucial for monitoring the state of the phosphate group. Changes in the chemical shift of the phosphorus nucleus would indicate the degree of protonation and the formation of ester linkages (P-O-C) with the triethanolamine molecule.

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) could be used to establish connectivity between the triethanolamine backbone and the phosphate groups, confirming the structure of the final product and identifying any side products.

Solid-State NMR (ssNMR): Since the final product is often a crystalline solid, ssNMR would be essential for characterizing its structure without dissolution. It can provide information on the local environment of atoms and the nature of intermolecular interactions, such as the extensive hydrogen bonding network known to exist in related triethanolammonium (B1229115) salts. researchgate.net

Mechanistic elucidation would focus on tracking the proton transfer from phosphoric acid to the nitrogen atom of triethanolamine and the subsequent (or concurrent) esterification at the hydroxyl groups. Advanced NMR could differentiate between mono-, di-, and tri-substituted phosphate esters, providing a quantitative measure of the reaction's progress and selectivity.

Electrochemical Characterization Techniques

Electrochemical methods are vital for understanding the redox activity and ionic transport properties of chemical compounds, which are critical for applications in areas like corrosion inhibition or as components in electrochemical devices.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical behavior of a compound. Studies on triethanolamine (TEA), the precursor to the title compound, provide significant insight into its redox properties. researchgate.net The electrochemical behavior of Triethanolamine tris(dihydrogen phosphate) would be largely dictated by the TEA moiety.

Research using a carbon paste electrode shows that TEA undergoes oxidation at the electrode surface. researchgate.net The process is highly dependent on the pH of the electrolyte solution. In acidic solutions (pH < 4.8), no distinct oxidation peaks are observed in the cyclic voltammograms. researchgate.net However, as the pH increases into the range of 4.8 to 7.0, a single anodic (oxidation) peak appears, which shifts to less positive potentials as the pH rises further. researchgate.net At pH values above 8, two distinct anodic peaks can be resolved. researchgate.net

The relationship between the peak current and the scan rate indicates that the oxidation process is influenced by diffusion. researchgate.net This electrochemical activity highlights its potential role in redox-mediated processes, such as its function as a corrosion inhibitor where it can interact with metal surfaces. google.com

pHBuffer SystemAnodic Peak Potential (Epa) vs. Ag/AgClNumber of Anodic PeaksObservations
< 4.8Acetate (B1210297)N/A0No peaks observed in the cyclic voltammograms. researchgate.net
4.8 - 7.0Acetate/PhosphateShifts to less positive values with increasing pH1A single, well-defined oxidation peak is present. researchgate.net
> 8.0Tris-HCl/BoratePotential shifts to more positive values2Two anodic peaks become evident. researchgate.net

Conductivity Spectroscopy for Ionic Transport

Conductivity spectroscopy, a form of impedance spectroscopy, is used to measure the ionic conductivity of materials over a range of frequencies and temperatures. This is particularly relevant for Triethanolamine tris(dihydrogen phosphate) as it is an ionic salt.

Studies on the related compound, triethanolammonium dihydrogenphosphate, have shown that its aqueous solutions exhibit high electric conductivity. researchgate.net This conductivity arises from the mobility of the triethanolammonium cations [HN(C₂H₄OH)₃]⁺ and the dihydrogenphosphate anions [H₂PO₄]⁻. The transport of these ions is facilitated by the solvent (water) and influenced by the extensive hydrogen-bonding capabilities of both the cation and the anion. researchgate.net

Conductivity spectroscopy measurements on solid samples of Triethanolamine tris(dihydrogen phosphate) would provide data on:

Activation Energy: By performing measurements at different temperatures, the activation energy for ionic hopping can be calculated, offering insight into the conduction mechanism.

Influence of Structure: The crystal structure, particularly the hydrogen bond network, plays a critical role in defining the pathways for ionic transport. researchgate.net Techniques that probe ionic transport are essential for optimizing materials for applications such as solid-state batteries or fuel cells. rsc.org

Future Research Directions and Emerging Challenges

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of Triethanolamine (B1662121) tris(dihydrogen phosphate) typically involves the reaction of triethanolamine with phosphoric acid. usda.govsantos.com While effective, this method presents opportunities for improvement in line with the growing demand for sustainable chemical manufacturing. Future research is poised to explore several avenues to enhance the sustainability of its production.

One promising direction is the use of alternative, greener starting materials. For instance, research into the sustainable production of phosphate (B84403) fertilizers from marine waste, such as snail and cockle shells, could offer a more environmentally friendly source of phosphoric acid. researchgate.net Additionally, exploring biocatalytic processes for the synthesis of amines and their derivatives is a key area of interest. sciencedaily.com Enzymatic reactions, for example, can offer high selectivity and operate under milder conditions, reducing energy consumption and the formation of byproducts. rsc.org

Furthermore, the principles of atom economy, a core concept in green chemistry, encourage the design of synthetic pathways that maximize the incorporation of all materials used in the process into the final product. sciencedaily.com Future synthetic strategies for Triethanolamine tris(dihydrogen phosphate) will likely focus on minimizing waste and avoiding the use of hazardous solvents and reagents. Research into solvent-free reaction conditions or the use of benign solvents like water will be crucial. rsc.org The development of catalytic systems, potentially using earth-abundant metals, could also lead to more efficient and sustainable synthetic routes. sciencedaily.com

A comparison of conventional versus potential green synthetic routes is highlighted below:

FeatureConventional SynthesisPotential Green Synthesis
Phosphorus Source Mined rock phosphateMarine waste, recycled phosphorus
Catalyst Often requires strong acidsBiocatalysts (enzymes), novel metal catalysts
Solvent Organic solventsWater, solvent-free conditions
Energy Input Often requires heatingMilder reaction conditions
Byproducts Potential for significant wasteMinimized waste, higher atom economy
Overall Sustainability ModerateHigh

Deeper Understanding of Structure-Function Relationships

A thorough understanding of the relationship between the molecular structure of Triethanolamine tris(dihydrogen phosphate) and its functional properties is critical for optimizing its performance in various applications. The molecule's unique architecture, featuring a central tertiary amine and three phosphate-terminated arms, gives rise to its versatile characteristics.

The lone pair of electrons on the nitrogen atom and the oxygen atoms in the hydroxyl and phosphate groups are key to its function as a corrosion inhibitor, allowing the molecule to adsorb onto metal surfaces and form a protective film. nih.gov The presence of multiple phosphate groups enhances its ability to chelate metal ions, a property that is also crucial for its performance in water treatment and as a dispersant. nih.gov

Future research will likely employ advanced analytical techniques to probe these structure-function relationships in greater detail. For example, spectroscopic and microscopic methods can provide insights into the nature of the adsorbed layer on metal surfaces. Computational modeling, as will be discussed later, can also be a powerful tool for understanding how the molecule interacts with different substrates at the atomic level. A deeper comprehension of how modifications to the molecule's structure, such as altering the length of the ethanol (B145695) arms or the degree of phosphorylation, affect its properties will enable the design of next-generation materials with tailored functionalities.

Key structural features and their corresponding functions are summarized in the table below:

Structural FeatureFunctional Property
Tertiary Amine GrouppH buffering, catalysis, chelation center
Hydroxyl GroupsHydrophilicity, sites for further functionalization
Phosphate GroupsStrong metal chelation, surface adsorption, flame retardancy
Flexible Ethyl ChainsConformational adaptability to surfaces

Integration into Multifunctional Material Systems

The unique properties of Triethanolamine tris(dihydrogen phosphate) make it an attractive candidate for integration into multifunctional material systems. Its ability to act as a corrosion inhibitor, flame retardant, and dispersant opens up a wide range of potential applications. nih.govmdpi.com

In the realm of coatings and polymers, it can be incorporated to impart both corrosion resistance and flame retardancy. The phosphate groups can act in the condensed phase during combustion, promoting the formation of a char layer that insulates the underlying material from heat and flammable gases. Research is ongoing to explore its synergistic effects with other additives in polymer composites to further enhance these properties. For instance, combining it with other nitrogen or silicon-containing compounds could lead to superior flame retardant systems. nih.gov

Furthermore, its chelating properties can be exploited in the development of functional materials for environmental applications, such as sensors for heavy metal detection or materials for water purification. The amine and phosphate functionalities also make it a candidate for use in the synthesis of hybrid organic-inorganic materials with tailored properties for catalysis or separation processes. nih.gov The development of injectable hydrogels for biomedical applications has also utilized triethanolamine in conjunction with phosphate-buffered saline, highlighting its potential biocompatibility in certain formulations. mdpi.com

Potential applications in multifunctional systems include:

Smart Coatings: Corrosion protection with self-healing or sensing capabilities.

Flame Retardant Composites: For use in construction, transportation, and electronics.

Functional Fluids: As an additive in lubricants and metalworking fluids to provide corrosion inhibition and improved performance. nih.gov

Environmental Remediation: As a component in materials designed to capture and remove pollutants from water.

Comprehensive Environmental Impact Assessment and Remediation Strategies

A thorough assessment of the environmental impact of Triethanolamine tris(dihydrogen phosphate) is crucial for its responsible development and application. While its parent compound, triethanolamine, is considered to be readily biodegradable and has a low potential for bioaccumulation, the environmental fate of the phosphorylated derivative needs to be specifically evaluated. santos.commdpi.com

Key areas for future research include its persistence in soil and water, its potential for bioaccumulation in aquatic organisms, and its ecotoxicity. oecd.org The degradation pathways of organophosphate compounds can be complex and may lead to the formation of byproducts with their own toxicological profiles. nih.gov Studies on the biodegradation of organophosphate flame retardants have shown that some microorganisms are capable of breaking them down, but the efficiency of this process can be influenced by environmental factors such as pH and temperature. bohrium.comresearchgate.net

In the event of environmental contamination, effective remediation strategies will be required. Research into the remediation of phosphate-contaminated water has explored various techniques, including chemical precipitation, biological removal, and adsorption. bohrium.commdpi.comarxiv.org For organophosphate compounds specifically, bioremediation using microbial species or purified enzymes is a promising approach. mdpi.comfrontiersin.org Advanced oxidation processes are also being investigated for their ability to degrade persistent organic pollutants. researchgate.net A comprehensive life cycle assessment of Triethanolamine tris(dihydrogen phosphate) will be necessary to fully understand its environmental footprint from production to disposal or recycling.

Environmental AspectResearch Focus
Fate and Transport Biodegradation rates in soil and water, potential for leaching into groundwater.
Ecotoxicity Acute and chronic toxicity to aquatic organisms. oecd.org
Bioaccumulation Potential to accumulate in the food chain.
Remediation Development of effective and sustainable methods for removing the compound from contaminated environments.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Advanced computational modeling and simulation techniques offer a powerful tool for accelerating the development and optimization of Triethanolamine tris(dihydrogen phosphate) and its applications. These methods can provide valuable insights into its behavior at the molecular level, guiding experimental work and reducing the need for time-consuming and costly trial-and-error approaches.

Quantum mechanical simulations, for example, can be used to study the adsorption of the molecule on metal surfaces, elucidating the mechanism of corrosion inhibition. nih.gov Molecular dynamics simulations can model the interactions of the compound within a polymer matrix, helping to predict the mechanical and thermal properties of composite materials. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the properties and toxicity of new derivatives of Triethanolamine tris(dihydrogen phosphate) based on their chemical structure. nih.gov This predictive capability is invaluable for designing safer and more effective molecules for specific applications. Machine learning algorithms are also being increasingly used to analyze large datasets and identify complex relationships between chemical structure and material performance, which can aid in the design of new functional materials. arxiv.org

Computational MethodApplication
Quantum Mechanics Elucidating reaction mechanisms, studying electronic properties. nih.gov
Molecular Dynamics Simulating the behavior of the molecule in different environments (e.g., in solution, on surfaces, in polymers). nih.gov
QSAR Predicting the biological activity and toxicity of new compounds. nih.gov
Machine Learning Identifying structure-property relationships, designing new materials with desired functionalities. arxiv.org

Development of Green Chemistry Principles for Synthesis and Application

The integration of green chemistry principles into the entire life cycle of Triethanolamine tris(dihydrogen phosphate) is a critical challenge and a significant area for future research. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uef.fi

For the synthesis of this compound, this includes the use of renewable feedstocks, the development of catalytic rather than stoichiometric reactions, and the design of processes that are energy-efficient and minimize waste. sciencedaily.comrsc.org The use of biocatalysts and solvent-free or aqueous reaction media are key strategies in this regard. rsc.org

Q & A

Q. How can triethanolamine tris(dihydrogen phosphate) be utilized in preparing pH-stable buffer systems for biochemical assays?

Triethanolamine tris(dihydrogen phosphate) is effective in buffering solutions within a pH range of 6.8–8.8 when combined with NaOH. For example, 20 mM or 50 mM concentrations of triethanolamine can maintain stable pH levels in chromatography or enzyme assays. Adjustments to ionic strength (e.g., adding NaCl) may enhance compatibility with proteins or nucleic acids. Buffers should be validated for temperature sensitivity, as pH ranges may shift slightly under non-standard conditions (e.g., 4°C vs. 25°C) .

Q. What synthesis methods are suitable for producing triethanolamine tris(dihydrogen phosphate) salts for surfactant applications?

The compound can be synthesized by neutralizing poly(oxyethylene) tristyrylphenyl ether phosphate with triethanolamine. Key steps include stoichiometric control during neutralization to ensure complete salt formation and purification via solvent extraction or dialysis to remove unreacted reagents. Structural confirmation requires techniques like FTIR (to identify phosphate ester and amine interactions) and NMR (to verify ethylene oxide chain integrity) .

Q. How does triethanolamine tris(dihydrogen phosphate) enhance colloidal stability in nanoparticle formulations?

As an anionic surfactant, it stabilizes nanoparticles through electrostatic repulsion. The phosphate groups adsorb onto particle surfaces, while the triethanolamine moiety improves aqueous solubility. Stability can be quantified via zeta potential measurements (targeting values ≤ -30 mV) and dynamic light scattering to monitor aggregation over time .

Advanced Research Questions

Q. What experimental design strategies optimize triethanolamine tris(dihydrogen phosphate) in transdermal drug delivery systems?

A 2³ factorial design can evaluate variables such as surfactant concentration, pH, and lipid content. For instance, in dexketoprofen-loaded transethosomes, triethanolamine tris(dihydrogen phosphate) may act as a pH adjuster or stabilizer. Responses like encapsulation efficiency and permeation rates are measured using HPLC and Franz diffusion cells. Statistical tools (e.g., Design Expert®) identify significant factors and interactions .

Q. How can researchers resolve inconsistencies in phosphate quantification across studies using triethanolamine tris(dihydrogen phosphate)?

Discrepancies often arise from hydrolysis during sample preparation or interference from organic matrices. Mitigation strategies include:

  • Hydrolysis control: Avoid high temperatures (>60°C) during lyophilization.
  • Matrix effects: Use ion-pair chromatography (e.g., with tetrabutylammonium bromide) to separate phosphate ions from surfactants.
  • Validation: Cross-check results with ICP-OES or colorimetric assays (e.g., molybdate-blue method) .

Q. What analytical challenges arise when characterizing triethanolamine tris(dihydrogen phosphate) in hybrid polymer composites?

Challenges include distinguishing free vs. bound phosphate in polymer matrices. Solid-state NMR (³¹P) can identify covalent vs. ionic interactions, while XPS quantifies surface elemental composition. For thermal stability, TGA-DSC under nitrogen detects decomposition thresholds, which are critical for applications in high-temperature coatings .

Methodological Considerations Table

ApplicationKey ParametersAnalytical Techniques
Buffer preparationpH (6.8–8.8), ionic strength, temperaturepH meter, conductivity tests
Surfactant synthesisNeutralization efficiency, purityFTIR, NMR, HPLC
Drug deliveryEncapsulation efficiency, permeation rateHPLC, Franz cells, DLS
Phosphate quantificationHydrolysis artifacts, matrix interferenceICP-OES, ion chromatography

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.